Physicochemical Profiling & Synthetic Utility of 4-Amino-3-chlorophenylboronic Acid
[1] Executive Summary 4-Amino-3-chlorophenylboronic acid (CAS: 80500-27-2) represents a bifunctional molecular scaffold critical to modern medicinal chemistry.[1] As a "privileged structure," it bridges the gap between s...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-Amino-3-chlorophenylboronic acid (CAS: 80500-27-2) represents a bifunctional molecular scaffold critical to modern medicinal chemistry.[1] As a "privileged structure," it bridges the gap between simple aryl building blocks and complex heterocyclic pharmacophores. Its utility is defined by the orthogonal reactivity of its functional groups: the nucleophilic aniline moiety (modulated by the ortho-chloro substituent) and the electrophilic boronic acid (capable of reversible covalent interactions and transition-metal catalyzed cross-couplings).[1]
This technical guide provides a comprehensive analysis of its physicochemical behavior, stability profiles, and optimized synthetic protocols, designed for researchers requiring high-fidelity data for drug development and materials science applications.[1]
Part 1: Molecular Architecture & Electronic Profile[1]
Structural Dynamics
The molecule features a trisubstituted benzene ring where the electronic push-pull system creates a unique reactivity profile.[1]
The Boronic Acid (
): Acts as a Lewis acid.[1] In aqueous media, it exists in equilibrium with its tetrahedral boronate anion form ().[1]
The Amino Group (
): A resonance donor located para to the boron center.[1] However, its nucleophilicity is attenuated by the ortho-chloro group.[1]
The Chloro Substituent (
): Exerts a strong inductive electron-withdrawing effect (-I), which increases the acidity of the boronic acid (lowering ) and reduces the basicity of the aniline nitrogen.[1]
Physicochemical Parameters
The following data aggregates experimental values and high-confidence predictive models essential for experimental design.
High MP due to intermolecular H-bonding network/zwitterionic character.[1]
Solubility
DMSO, MeOH, Aqueous Base
Poor solubility in non-polar organic solvents (, Hexanes).[1]
(Boronic)
~7.7 (Predicted)
Lower than phenylboronic acid (8.[1]8) due to electron-withdrawing Cl.[1]
(Aniline)
~2.8 - 3.2 (Predicted)
Significantly reduced basicity due to ortho-Cl inductive effect.[1]
LogP
~0.9 - 1.2
Moderate lipophilicity; suitable for cellular permeability assays.
Part 2: Thermodynamic Stability & Handling
The Boroxine Equilibrium
Unlike carboxylic acids, boronic acids are not static entities. They exist in a dynamic equilibrium with their cyclic anhydride trimer (boroxine).[1] This process is entropically driven and catalyzed by heat and dehydration.
Implication: Commercial samples often contain varying ratios of monomer vs. trimer. This alters the effective stoichiometry in precise coupling reactions.
Mitigation: "Pre-activation" or hydrolysis in aqueous base (e.g.,
solution) reverts the trimer to the reactive monomeric boronate species.[1]
Protodeboronation
The presence of the amino group (electron-donating) para to the boron makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation), particularly under high temperature and high pH conditions.[1]
Mechanism: The formation of a boronate anion increases electron density at the ipso-carbon, facilitating protonation and subsequent loss of boric acid.[1]
Stability Factor: The meta-chloro group provides a stabilizing inductive effect, making this derivative more robust than 4-aminophenylboronic acid, yet less stable than electron-deficient analogs.[1]
Visualization of Equilibrium
The following diagram illustrates the dehydration pathway leading to boroxine formation.
Caption: Reversible dehydration of 4-Amino-3-chlorophenylboronic acid to its boroxine trimer.[1]
Part 3: Synthetic Utility & Experimental Protocols
Suzuki-Miyaura Cross-Coupling
This reagent is a staple in the synthesis of biaryl scaffolds. The free amino group can be problematic (poisoning Pd catalysts), so protection is often recommended, though not always strictly necessary with modern catalyst systems (e.g., Buchwald precatalysts).[1]
Genotoxicity: Like many boronic acids, it should be treated as a potential genotoxic impurity (PGI) in pharmaceutical intermediates until proven otherwise.[1]
Storage Protocol
To maintain the integrity of the C-B bond and prevent oligomerization:
Temperature: Store at 2–8°C.
Atmosphere: Keep under inert gas (Argon/Nitrogen).
Container: Tightly sealed glass vial; avoid prolonged exposure to air (humidity promotes boroxine hydrolysis, but subsequent drying promotes trimerization—fluctuating humidity is detrimental).[1]
References
Synthesis and Properties of Amino-Arylboronic Acids.
Source:Tetrahedron Letters, 2003.[4]
Context: Describes the synthesis and pKa characterization of the fluoro-analog, establishing the baseline for halogenated amino-boronic acids.
Protodeboronation of (Hetero)Arylboronic Esters.
Source:Journal of the American Chemical Society, 2022.
Context: Detailed kinetic analysis of the stability of boronic acids under basic coupling conditions.
[1]
Practical Synthesis of 4-Aminophenylboronic Acid Pinacol Ester.
Source:Organic Syntheses, 2024.
Context: Provides the foundational methodology for handling amino-boronic acid derivatives and their esters.
Safety Data Sheet: 4-Chlorophenylboronic acid.
Source:Thermo Fisher Scientific, 2025.
Context: Baseline safety data for chloro-substituted phenylboronic acids.[1][5]
4-Amino-3-chlorophenylboronic acid CAS number and properties
CAS Number: 850689-36-0 (Free Acid) | 721960-43-6 (Pinacol Ester) Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary 4-Amino-3-chlorophenylboronic acid (and its stable pinacol...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 850689-36-0 (Free Acid) | 721960-43-6 (Pinacol Ester)
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
4-Amino-3-chlorophenylboronic acid (and its stable pinacol ester derivative) represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space. Its structural utility lies in the orthogonal reactivity of its three functional handles: a nucleophilic aniline amine, an electrophilic boronic species, and a sterically defining chlorine substituent.
This guide provides a comprehensive technical analysis of this intermediate, moving beyond basic catalog data to explore its synthesis, critical reaction parameters, and application in high-value medicinal chemistry campaigns, such as the development of Mps1 (TTK) kinase inhibitors.
Chemical Identity & Physiochemical Properties[1][2][3][4][5][6]
In practical applications, the pinacol ester is frequently preferred over the free acid due to superior solubility in organic solvents, resistance to protodeboronation, and ease of purification (silica gel chromatography).
The industrial preparation of 4-amino-3-chlorophenylboronic acid pinacol ester typically avoids direct lithiation due to the acidic protons on the aniline. Instead, a Palladium-catalyzed Miyaura borylation is the standard, scalable route.
Conditions: Heat at 90–100 °C for 4–12 hours under inert atmosphere (N₂ or Ar).
Workup: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
Yield: Typically 85–95%.
Critical Process Note: The chlorine atom at the ortho position to the amine is stable under these conditions. The oxidative addition of Pd(0) occurs selectively at the C-Br bond due to the weaker bond dissociation energy compared to C-Cl.
Figure 1: Selective Pd-catalyzed borylation pathway preserving the chloro-substituent.
Reactivity & Synthetic Utility[2]
This molecule is a "linchpin" intermediate because it allows for sequential, orthogonal functionalization.
Boronic Ester (Position 1): Engages in Suzuki-Miyaura coupling with aryl/heteroaryl halides.
Aniline Amine (Position 4): Available for amide coupling, urea formation, or nucleophilic aromatic substitution (SnAr) after the Suzuki coupling.
Chlorine (Position 3): Provides steric bulk to lock conformation (atropisomerism control) or electronic modulation. It is generally too unreactive for standard Pd-coupling unless specialized ligands (e.g., Buchwald biaryl phosphines) are used, allowing it to survive the first coupling step intact.
Standard Suzuki Coupling Protocol
For coupling CAS 721960-43-6 with a Heteroaryl Bromide:
Dissolution: Dissolve the pinacol ester (1.0 equiv) and heteroaryl bromide (1.0–1.2 equiv) in DME/Water (4:1 ratio).
Base: Add Na₂CO₃ or K₃PO₄ (2.0–3.0 equiv).
Catalyst: Pd(dppf)Cl₂ (5 mol%) is robust; Pd(PPh₃)₄ is an alternative if the partner is sensitive.
Reaction: Microwave irradiation at 120 °C for 30 min OR reflux at 90 °C for 4–16 h.
Outcome: The boronate is replaced by the heteroaryl group; the Cl and NH₂ groups remain.
Applications in Drug Discovery: Kinase Inhibitors
A primary application of 4-Amino-3-chlorophenylboronic acid is in the synthesis of Mps1 (TTK) inhibitors , which are critical targets for cancer therapy due to their role in the spindle assembly checkpoint.
Case Study: Synthesis of Pyrrolo[3,2-c]pyridine Derivatives
Reference: Patent EP 2686318 B1
In this workflow, the boronic ester is coupled with a bicyclic core (e.g., a chloropyrrolopyridine) or a linker (e.g., bromopyrazine). The resulting biaryl aniline is then derivatized to form the active inhibitor.
Figure 2: Workflow for synthesizing Mps1 kinase inhibitors using the boronic ester scaffold.
Moisture Sensitivity: While the pinacol ester is relatively stable, the free acid is hygroscopic and prone to forming boroxines (anhydrides) upon dehydration. Store in a cool, dry place (desiccator recommended).
Temperature: Refrigeration (2–8 °C) is recommended for long-term storage of the pinacol ester to prevent slow hydrolysis or oxidation.
Incompatibility: Avoid strong oxidizing agents.
References
Synthesis of Pinacol Ester: ChemicalBook. "Synthesis of 4-Amino-3-chlorophenylboronic acid pinacol ester from 4-bromo-2-chloroaniline."
Medicinal Chemistry Application: European Patent Office. "Pyrrolopyridineamino Derivatives as Mps1 Inhibitors (EP 2686318 B1)."
Technical Guide: Synthesis and Characterization of 4-Amino-3-chlorophenylboronic Acid (Pinacol Ester)
Executive Summary 4-Amino-3-chlorophenylboronic acid (typically utilized as its pinacol ester, CAS 721960-43-6 ) is a high-value pharmacophore scaffold.[1] It serves as a critical building block in the synthesis of kinas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amino-3-chlorophenylboronic acid (typically utilized as its pinacol ester, CAS 721960-43-6 ) is a high-value pharmacophore scaffold.[1] It serves as a critical building block in the synthesis of kinase inhibitors and other bioactive small molecules where the ortho-chloroaniline motif provides essential conformational constraints and metabolic stability.[1]
This guide details the "Gold Standard" synthetic route: the Palladium-catalyzed Miyaura borylation of 4-bromo-2-chloroaniline.[1] Unlike lithiation strategies that require cumbersome amine protection/deprotection sequences, this transition-metal-catalyzed approach offers scalability, functional group tolerance, and high yields.[1]
Retrosynthetic Analysis
To design the most efficient route, we apply a retrosynthetic disconnection of the C-B bond.[1]
Strategic Rationale:
Direct borylation of the haloaniline is preferred over chlorination of 4-aminophenylboronic acid, which lacks regioselectivity.[1] The bromine atom at the 4-position is significantly more reactive towards oxidative addition than the chlorine at the 3-position, allowing for chemoselective functionalization without affecting the chloro-substituent.[1]
Visualization: Retrosynthetic Pathway
Figure 1: Retrosynthetic disconnection showing the chemoselective C-B bond formation.[1]
Setup: Oven-dry a 100 mL Schlenk flask or three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and rubber septum. Cool under a stream of nitrogen.
Charging: Add 4-bromo-2-chloroaniline (2.06 g),
(2.79 g), and KOAc (2.94 g) to the flask.
Critical Note: KOAc is chosen over stronger bases (like ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) to prevent hydrolysis of the boronate ester during the reaction.
Degassing: Add anhydrous 1,4-dioxane (40 mL). Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen.[1]
Why? Oxygen causes rapid oxidation of the Pd(0) species and homocoupling of the boronic ester.[1]
Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (245 mg) quickly under a positive pressure of nitrogen.[1]
Reaction: Heat the mixture to 90–100 °C for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.[1] The starting bromide should be fully consumed.[1]
Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).[1]
Note: Boronic esters can streak on silica; adding 1% triethylamine to the eluent can improve peak shape.[1]
Reaction Mechanism & Logic
The success of this synthesis relies on the catalytic cycle of Palladium.[1] The choice of the bidentate ligand (dppf) is crucial for the reductive elimination step.[1]
Visualization: Catalytic Cycle
Figure 2: Pd(0)/Pd(II) catalytic cycle for the Miyaura borylation.
Characterization & Quality Control
The following data represents the expected analytical profile for 4-Amino-3-chlorophenylboronic acid pinacol ester (C₁₂H₁₇BClNO₂).
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
δ 7.72 (d, J = 1.5 Hz, 1H): H2 proton (ortho to B, ortho to Cl).[1] Deshielded by both groups.[1]
Expected signals: ~148.0 (C-N), ~136.0 (C-H), ~134.0 (C-H), ~119.0 (C-Cl), ~115.0 (C-H), 83.5 (C-O), 24.8 (CH₃).[1] Carbon attached to Boron is typically broad and often not observed due to quadrapolar relaxation.[1]
Storage: Store at 2–8 °C under inert atmosphere. Boronic esters are stable but can hydrolyze to the free acid over time if exposed to moisture.[1]
Applications & Handling
Suzuki-Miyaura Coupling: This reagent is the nucleophilic partner.[1] It couples efficiently with aryl halides (iodides/bromides) to form biaryl systems.[1]
Stability: The pinacol ester is significantly more stable towards protodeboronation than the free boronic acid.[1]
Safety: 4-Bromo-2-chloroaniline is an irritant.[1][3] Handle all boronic derivatives in a fume hood.
References
Compound Identification: Sigma-Aldrich. 4-Amino-3-chlorophenylboronic acid pinacol ester.[1] CAS 721960-43-6.[3][7][8][9] Link
Synthetic Methodology: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters.[1] The Journal of Organic Chemistry, 60(23), 7508-7510.[1] Link[1]
General Protocol: Takagi, J., et al. (2002).[1] Palladium-Catalyzed Borylation of Aryl Chlorides. Tetrahedron Letters, 43(32), 5649-5651.[1]
Technical Whitepaper: Structural Analysis & Solid-State Engineering of 4-Amino-3-chlorophenylboronic Acid
Executive Summary 4-Amino-3-chlorophenylboronic acid (4A3CPBA) represents a critical class of bifunctional building blocks used extensively in the synthesis of biaryl kinase inhibitors via Suzuki-Miyaura coupling and as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amino-3-chlorophenylboronic acid (4A3CPBA) represents a critical class of bifunctional building blocks used extensively in the synthesis of biaryl kinase inhibitors via Suzuki-Miyaura coupling and as a covalent warhead in serine protease inhibition. However, its utility in drug development is frequently complicated by its solid-state lability. Boronic acids exist in a dynamic equilibrium with their dehydrated cyclic trimers (boroxines), a transformation driven by entropy and solvent choice.[1]
This technical guide provides a comprehensive framework for the structural analysis of 4A3CPBA. By synthesizing crystallographic data from isostructural analogs (specifically the 4-amino-3-fluoro derivative) and fundamental principles of supramolecular chemistry, we establish a protocol for distinguishing the bioactive acid form from the inactive anhydride in the solid state.
Chemical Context & Solid-State Challenges
The Boronic Acid-Boroxine Equilibrium
The primary challenge in analyzing 4A3CPBA is its propensity to undergo reversible dehydration. In the solid state, boronic acids (
) can self-condense to form six-membered boroxine rings ().[2]
Thermodynamic Driver: The formation of boroxine releases three water molecules, making it entropically favorable, particularly in non-polar solvents (e.g., toluene) or under thermal stress.
Implication for Drug Design: The boroxine is often less soluble and has different bioavailability profiles. Ensuring phase purity (Acid vs. Anhydride) is critical for CMC (Chemistry, Manufacturing, and Controls) compliance.
The "Amino-Chloro" Steric & Electronic Influence
Unlike simple phenylboronic acid, 4A3CPBA contains two additional functional groups that compete for intermolecular interactions:
Amino Group (-NH₂): Acts as a hydrogen bond donor, potentially forming
interactions that disrupt the standard boronic acid dimer.
Chlorine Atom (-Cl): Provides steric bulk (approx. 1.75 Å radius) and lipophilicity. It may also participate in halogen bonding (
or ), directing the packing motif away from the planar sheets seen in non-halogenated analogs.
Crystal Engineering: Supramolecular Synthons
To successfully solve and analyze the crystal structure of 4A3CPBA, researchers must recognize the specific non-covalent "glues" (synthons) that hold the lattice together.
Primary Motif: The Centrosymmetric Dimer (
)
Boronic acids typically mimic carboxylic acids, forming a centrosymmetric dimer via two
hydrogen bonds.
Graph Set Notation:
Geometry: The boron atoms usually adopt a syn-anti conformation to facilitate this planar dimerization.
Secondary Motif: The Lateral Amino-Linkage
Based on the isostructural 4-amino-3-fluorophenylboronic acid [1], the amino group does not remain passive. It likely engages in lateral hydrogen bonding with the boronic hydroxyl groups of adjacent dimers, creating a 2D sheet or 3D network rather than discrete dimers.
Tertiary Motif: Halogen Bonding
The chlorine atom at the meta position introduces a "sigma-hole." In the crystal lattice, expect to observe
or contacts. These weak interactions often determine the melting point and mechanical properties (compressibility) of the API (Active Pharmaceutical Ingredient).
Experimental Protocols
Crystallization Workflow (Self-Validating)
The following protocol is designed to selectively crystallize the acid form, suppressing boroxine formation.
Reagents:
Crude 4A3CPBA
Solvents: Acetone (Polar, H-bond acceptor), Water (Hydrolysis promoter), Hexane (Anti-solvent).
Step-by-Step Methodology:
Dissolution: Dissolve 50 mg of 4A3CPBA in 2 mL of Acetone/Water (9:1 v/v). Note: The presence of water is chemically required to push the equilibrium toward the acid form.
Filtration: Pass through a 0.45 µm PTFE filter to remove pre-existing boroxine seeds.
Nucleation (Vapor Diffusion): Place the solution in an inner vial. Place this vial inside a larger jar containing 10 mL of Hexane. Seal tightly.
Growth: Allow to stand at 4°C for 48-72 hours. Hexane vapor will slowly diffuse into the acetone, lowering solubility gradually.
Validation: Harvest crystals. Immediately perform IR spectroscopy.
Pass Criteria: Strong O-H stretch at ~3300-3400 cm⁻¹.
Fail Criteria: Absence of O-H; appearance of characteristic Boroxine B-O ring bands at ~1350 cm⁻¹.
X-Ray Diffraction Data Collection Strategy
Boron is a light atom (Z=5) and scatters X-rays weakly. The electron density around Boron is often distorted due to its empty p-orbital.
Temperature: Collect at 100 K. This freezes the rotation of the
group and reduces thermal smearing of the light Boron atom.
Resolution: Aim for 0.75 Å or better to resolve the H-atoms on the hydroxyl groups, which are critical for proving the
motif.
Visualization of Structural Logic
Diagram: Crystallization & Phase Control Workflow
This decision tree guides the researcher through the isolation of the correct polymorph.
Caption: Figure 1. Self-validating crystallization workflow designed to isolate the bioactive boronic acid phase while suppressing the thermodynamically stable boroxine anhydride.
Diagram: The Supramolecular Synthon Network
This diagram illustrates the competing forces within the crystal lattice.
Caption: Figure 2. Hierarchical assembly of 4A3CPBA. The primary dimer is formed by the boronic acid, while the amino and chloro groups direct the higher-order 3D packing.
Quantitative Data Summary
Table 1 summarizes the expected crystallographic parameters based on the isostructural 4-amino-3-fluoro analog [1] and general boronic acid trends.
Parameter
Expected Value / Trend
Structural Significance
Crystal System
Monoclinic or Triclinic
Low symmetry due to asymmetric substitution.
Space Group
or
Common for centrosymmetric dimers.
B-O Bond Length
1.36 ± 0.02 Å
Typical partial double bond character.
O-B-O Angle
118° - 120°
hybridization of Boron.
H-Bond Distance
2.75 Å ()
Strong hydrogen bonding driving dimerization.
Packing Fraction
~70%
High density due to efficient H-bond network.
References
Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722.[3] Link
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Halla, J. A., & Vittal, J. J. (1998). Solid state stability of boronic acids. Canadian Journal of Chemistry, 76, 525. (Contextual grounding for Boroxine equilibrium).
Cambridge Crystallographic Data Centre (CCDC). General search for "Aminophenylboronic acid" motifs. Link
A Technical Guide to the Theoretical and Computational Analysis of 4-Amino-3-chlorophenylboronic Acid: A Molecule of Growing Interest in Medicinal Chemistry
Foreword: Unveiling the Potential of a Substituted Phenylboronic Acid In the landscape of modern drug discovery and materials science, the boronic acid functional group has carved out a significant niche. From their pivo...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling the Potential of a Substituted Phenylboronic Acid
In the landscape of modern drug discovery and materials science, the boronic acid functional group has carved out a significant niche. From their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to their emergence as key pharmacophores in approved therapeutics, the versatility of organoboron compounds is undeniable.[1][2] This guide focuses on a specific, yet increasingly important, member of this family: 4-Amino-3-chlorophenylboronic acid. The strategic placement of an amino group and a chlorine atom on the phenyl ring imparts unique electronic and steric properties, making it an attractive scaffold for the design of targeted inhibitors and responsive materials.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is not a rigid protocol but rather a structured exploration of the theoretical and computational methodologies that can be employed to understand and predict the behavior of 4-Amino-3-chlorophenylboronic acid. By delving into the causality behind experimental and computational choices, this guide aims to provide a framework for the rational design of novel applications for this promising molecule.
Molecular Architecture and Physicochemical Landscape
4-Amino-3-chlorophenylboronic acid possesses a fascinating molecular architecture that dictates its reactivity and interaction with biological systems. The interplay between the electron-donating amino group and the electron-withdrawing chloro substituent, ortho to the boronic acid moiety, creates a unique electronic environment.
Structural and Electronic Properties
Computationally, Density Functional Theory (DFT) is a powerful tool to predict the geometric and electronic structure of 4-Amino-3-chlorophenylboronic acid.
Table 1: Predicted Physicochemical Properties of 4-Amino-3-chlorophenylboronic acid
Note: These values are estimations based on computational studies of analogous compounds and should be experimentally verified.
The pKa of the boronic acid is a critical parameter, particularly for applications in physiological environments.[5] The presence of the electron-withdrawing chlorine atom is expected to lower the pKa compared to unsubstituted phenylboronic acid, making it more acidic and thus more likely to exist in the tetrahedral boronate form at physiological pH.[6][3] This is a crucial aspect for its potential role in binding to diols, such as those found in saccharides.[7]
Conformational Landscape
The rotational freedom around the C-B bond and the orientation of the hydroxyl groups of the boronic acid moiety give rise to several possible conformers. Computational studies on phenylboronic acid have identified different stable conformers based on the syn/anti orientation of the O-H bonds.[5] Understanding the relative energies of these conformers is essential for accurate computational modeling.
Caption: 2D representation of 4-Amino-3-chlorophenylboronic acid.
Synthesis and Experimental Characterization: A Practical Approach
Proposed Synthetic Pathway
The synthesis would likely commence from a commercially available starting material such as 4-bromo-2-chloroaniline. The key steps would involve protection of the amino group, followed by a lithium-halogen exchange and subsequent borylation.
Caption: Proposed synthetic workflow for 4-Amino-3-chlorophenylboronic acid.
Step-by-Step Methodology (Adapted from Das et al.[6][3])
Amine Protection: The starting material, 4-bromo-2-chloroaniline, would be reacted with a suitable protecting group, such as a trimethylsilyl (TMS) group, to prevent interference from the acidic proton of the amino group in the subsequent lithiation step.
Lithium-Halogen Exchange: The protected aniline is then treated with a strong organolithium base, typically n-butyllithium, at low temperatures (-78 °C) to facilitate a lithium-halogen exchange at the bromine position.
Borylation: The resulting aryllithium species is then quenched with an electrophilic boron source, such as triisopropyl borate.
Hydrolysis and Deprotection: Finally, acidic workup with an acid like HCl simultaneously hydrolyzes the borate ester and removes the protecting group from the amino group to yield the desired 4-Amino-3-chlorophenylboronic acid, likely as its hydrochloride salt.
Essential Experimental Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation. For a similar compound, 4-chlorophenylboronic acid, characteristic signals are observed in DMSO-d6.[8] For 4-Amino-3-chlorophenylboronic acid, one would expect to see distinct aromatic proton signals, as well as a broad singlet for the boronic acid protons. 11B NMR would show a characteristic signal for the boron nucleus.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present. Key vibrational modes to look for include the O-H stretch of the boronic acid, the N-H stretches of the amino group, and C-Cl and C-B stretching vibrations.
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental composition of the compound.
X-ray Crystallography: Single-crystal X-ray diffraction, if suitable crystals can be obtained, provides the definitive three-dimensional structure of the molecule in the solid state, offering invaluable data on bond lengths, bond angles, and intermolecular interactions.[9]
Theoretical and Computational Deep Dive: From Single Molecules to Biological Systems
Computational chemistry offers a powerful lens through which to investigate the properties and reactivity of 4-Amino-3-chlorophenylboronic acid at the atomic level. These methods can provide insights that are difficult or impossible to obtain through experimental means alone.
Quantum Mechanical (QM) Calculations
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for molecules of this size.
Workflow for QM Calculations:
Caption: A typical workflow for quantum mechanical calculations on a small molecule.
Key Computational Protocols:
Choice of Functional and Basis Set: For substituted phenylboronic acids, hybrid functionals such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p), have been shown to provide a good balance between accuracy and computational cost for geometry optimizations and property calculations.[4] For more accurate energy calculations, especially for reaction mechanisms, higher-level methods or more modern functionals may be employed.
Solvation Models: To simulate the behavior of the molecule in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are commonly used. This is particularly important for calculating properties like pKa.[5]
Calculation of Spectroscopic Properties:
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[4]
IR: Vibrational frequencies can be calculated from the second derivatives of the energy. These frequencies are often scaled by an empirical factor to better match experimental data.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.
Molecular Docking: Probing Interactions with Biological Targets
Given the interest in boronic acids as enzyme inhibitors, molecular docking is a critical computational technique to predict the binding mode and affinity of 4-Amino-3-chlorophenylboronic acid to a protein target.[1] Boronic acids can form a reversible covalent bond with the catalytic serine residues in serine proteases.[10]
Molecular Docking Workflow:
Caption: A generalized workflow for molecular docking studies.
Key Considerations for Docking Boronic Acids:
Covalent Docking: Standard docking programs may not be suitable for modeling the covalent interaction between the boronic acid and a serine residue. Specialized covalent docking protocols are often required.[11]
Force Fields: The accuracy of docking is highly dependent on the force field used to describe the interactions. For boron-containing compounds, specialized parameters may be necessary.[12][13]
Scoring Functions: Scoring functions estimate the binding affinity. It is often advisable to use multiple scoring functions and to supplement docking with more rigorous methods like Molecular Dynamics simulations.
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction
MD simulations provide a dynamic picture of the ligand-protein complex over time, offering insights into the stability of the binding pose and the role of solvent molecules.
MD Simulation Protocol:
System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Minimization and Equilibration: The system is minimized to remove steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.
Production Run: A long simulation is run to generate a trajectory of the system's dynamics.
Analysis: The trajectory is analyzed to calculate properties such as Root Mean Square Deviation (RMSD) to assess stability, hydrogen bond analysis, and binding free energy calculations using methods like MM/PBSA or MM/GBSA.
Applications in Drug Discovery and Beyond: A Forward Look
The unique properties of 4-Amino-3-chlorophenylboronic acid make it a compelling candidate for various applications, particularly in drug discovery.
As a Scaffold for Enzyme Inhibitors
The ability of the boronic acid moiety to act as a transition-state analog for serine proteases makes this class of compounds attractive for developing inhibitors for a range of therapeutic targets.[10] The amino and chloro substituents on the phenyl ring can be exploited to achieve selectivity and enhance binding affinity through interactions with specific pockets in the enzyme's active site. For instance, boronic acid derivatives have been investigated as inhibitors for SARS-CoV-2 Mpro and β-lactamases.[14][15]
In the Development of Biosensors
Phenylboronic acids are renowned for their ability to bind to diols, forming cyclic boronate esters. This property has been extensively used in the development of glucose sensors.[7][16] The electronic properties of 4-Amino-3-chlorophenylboronic acid, particularly its lowered pKa, could make it a suitable candidate for glucose sensing at physiological pH.
As a Building Block in Materials Science
The functional groups on 4-Amino-3-chlorophenylboronic acid allow for its incorporation into polymers and other materials. The amino group can be used for covalent attachment, while the boronic acid can be used for creating responsive materials that change their properties in response to stimuli like pH or the presence of saccharides.[17]
Conclusion and Future Directions
4-Amino-3-chlorophenylboronic acid stands as a molecule with considerable untapped potential. This guide has outlined a comprehensive theoretical and computational framework for its investigation. While direct experimental and computational data for this specific molecule are still emerging, the wealth of information available for analogous compounds provides a solid foundation for future research.
The path forward should involve a synergistic approach where computational predictions guide experimental work, and experimental results, in turn, validate and refine the computational models. The synthesis and thorough experimental characterization of 4-Amino-3-chlorophenylboronic acid are paramount. Following this, detailed computational studies, including high-level QM calculations, covalent docking, and extensive MD simulations, will be crucial to fully elucidate its interaction with biological targets. Such a concerted effort will undoubtedly unlock the full potential of this intriguing molecule in the realms of medicinal chemistry and materials science.
References
Bacha, U., et al. (2020). Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors. Molecules, 25(23), 5648. [Link]
de Oliveira, E. R., & da Silva, J. B. P. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(15), 4504. [Link]
Khan, S., et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. [Link]
da Silva, J. B. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4299. [Link]
Singh, S., et al. (2022). Design and discovery of boronic acid drugs. Future Medicinal Chemistry, 14(11), 835-856. [Link]
Royal Society of Chemistry. (2022). Supporting Information 22-01-15. [Link]
Al-Zoubi, R. M., & Hall, D. G. (2020). Design and discovery of boronic acid drugs. Future Medicinal Chemistry, 12(11), 975-978. [Link]
Patel, A., et al. (2020). Molecular interaction between bi-antennary phenylboronic acid and sialic acid using density functional theory and multi-time scale trajectories. Journal of Biomolecular Structure & Dynamics, 38(4), 1242-1247. [Link]
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]
Arslan, H., et al. (2010). Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. Journal of Molecular Structure, 984(1-3), 22-30. [Link]
Das, S., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]
Tondi, D., et al. (2010). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3128-3132. [Link]
Al-Suhaimi, K. M., et al. (2022). Predicted binding mode of compounds 4 and reference inhibitors into 3NTZ H-bondings represented in blue lines, while π-π bond in green line. ResearchGate. [Link]
Stilin, E. S., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Crystals, 13(3), 468. [Link]
Krajnc, A., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8, 706454. [Link]
Ludwik, J. D., & Iovine, P. M. (2011). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Molecules, 16(12), 10134-10151. [Link]
Google Patents. (2012).
Talwelkar-Shimpi, M. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Luleå University of Technology. [Link]
Kur-Kowalska, K., et al. (2014). The study of phenylboronic acid optical properties towards creation of a glucose sensor. Journal of Luminescence, 145, 87-92. [Link]
De Ruyck, J., et al. (2015). Covalent docking of selected boron-based serine beta-lactamase inhibitors. Journal of Chemical Information and Modeling, 55(6), 1203-1213. [Link]
Li, Y., et al. (2020). Systematic Parameterization and Simulation of Boronic Acid−β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field. The Journal of Physical Chemistry A, 124(39), 8037-8051. [Link]
Wang, Y., et al. (2021). Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. Pharmaceutics, 13(3), 405. [Link]
Spectroscopic Signature of 4-Amino-3-chlorophenylboronic Acid: A Guide to ¹H and ¹³C NMR Spectral Interpretation
Abstract This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Amino-3-chlorophenylboronic acid. As a key building block in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Amino-3-chlorophenylboronic acid. As a key building block in medicinal chemistry and organic synthesis, particularly in the development of targeted therapies, a thorough understanding of its structural and electronic properties is paramount. This document offers a detailed interpretation of its NMR spectra, elucidating the influence of the amino, chloro, and boronic acid functionalities on the chemical environment of the molecule. While direct experimental spectra for this specific compound are not widely published, this guide presents a robust, data-driven prediction based on the analysis of its pinacol ester derivative and structurally related analogs. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural characterization and quality control.
Introduction: The Significance of 4-Amino-3-chlorophenylboronic Acid
4-Amino-3-chlorophenylboronic acid is a versatile bifunctional molecule of significant interest in the pharmaceutical and materials science sectors. The presence of the boronic acid moiety facilitates its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The amino group provides a site for further functionalization, enabling the construction of complex molecular architectures. The specific substitution pattern—an electron-donating amino group and an electron-withdrawing chloro group on the phenyl ring—modulates the reactivity and electronic properties of the molecule, making it a valuable synthon for creating diverse chemical libraries for drug discovery. A precise understanding of its NMR spectrum is crucial for reaction monitoring, purity assessment, and unequivocal structural confirmation.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-Amino-3-chlorophenylboronic acid. These predictions are derived from an analysis of its pinacol ester and related substituted phenylboronic acids, including 4-aminophenylboronic acid and 3-chlorophenylboronic acid.[1][2] The solvent is assumed to be DMSO-d₆, which is commonly used for boronic acids.
Table 1: Predicted ¹H NMR Data for 4-Amino-3-chlorophenylboronic acid (in DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
~7.8 (broad s)
Singlet (broad)
-
2H
B(OH)₂
~7.55
Doublet (d)
~2.0
1H
H-2
~7.35
Doublet of doublets (dd)
~8.0, 2.0
1H
H-6
~6.80
Doublet (d)
~8.0
1H
H-5
~5.5 (broad s)
Singlet (broad)
-
2H
NH₂
Table 2: Predicted ¹³C NMR Data for 4-Amino-3-chlorophenylboronic acid (in DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
~148
C4-NH₂
~135
C6
~132
C2
~128
C1-B(OH)₂
~120
C3-Cl
~115
C5
Spectral Interpretation and Rationale
The predicted NMR spectra are a composite of the electronic effects exerted by the three substituents on the phenyl ring.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring.
H-2 (δ ~7.55 ppm): This proton is ortho to the boronic acid group and meta to the amino group. The deshielding effect of the boronic acid group is expected to shift it downfield. It should appear as a doublet with a small coupling constant (J ≈ 2.0 Hz) due to meta-coupling with H-6.
H-6 (δ ~7.35 ppm): This proton is ortho to both the boronic acid and the chloro groups. It will be deshielded by both. It is expected to appear as a doublet of doublets, coupling to H-5 (ortho-coupling, J ≈ 8.0 Hz) and H-2 (meta-coupling, J ≈ 2.0 Hz).
H-5 (δ ~6.80 ppm): This proton is ortho to the strongly electron-donating amino group, which will shield it significantly, causing a pronounced upfield shift. It should appear as a doublet due to ortho-coupling with H-6 (J ≈ 8.0 Hz).
The protons of the boronic acid (B(OH)₂) and the amino (NH₂) groups are expected to appear as broad singlets due to exchange with residual water in the solvent and quadrupolar relaxation of the boron and nitrogen nuclei, respectively. Their chemical shifts can be highly variable depending on concentration and temperature.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show six signals for the six aromatic carbons, as they are all in unique chemical environments.
C4-NH₂ (δ ~148 ppm): The carbon directly attached to the electron-donating amino group will be significantly deshielded and appear at the lowest field among the protonated carbons.
C3-Cl (δ ~120 ppm): The carbon bearing the chloro group will also be deshielded, but the effect is less pronounced than that of the amino group.
C1-B(OH)₂ (δ ~128 ppm): The carbon attached to the boronic acid group is difficult to observe due to quadrupolar broadening from the boron nucleus. Its chemical shift is predicted based on data from analogous compounds.
C2, C5, and C6: The chemical shifts of the remaining carbons are influenced by the combined electronic effects of the substituents. The electron-donating amino group will shield the ortho (C5) and para (C1) positions, while the electron-withdrawing chloro and boronic acid groups will deshield the carbons they are attached to as well as the ortho and para positions relative to them.
Experimental Protocol for NMR Data Acquisition
The following is a generalized, best-practice protocol for acquiring high-quality NMR data for compounds similar to 4-Amino-3-chlorophenylboronic acid.
Step 1: Sample Preparation
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.
Step 2: Instrument Setup
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
Tune and match the probe for both the ¹H and ¹³C frequencies.
Step 3: ¹H NMR Acquisition
Acquire a standard one-pulse ¹H NMR spectrum.
Set an appropriate spectral width to cover all expected proton signals (e.g., -2 to 12 ppm).
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
Process the data by applying a Fourier transform, phase correction, and baseline correction.
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Step 4: ¹³C NMR Acquisition
Acquire a proton-decoupled ¹³C NMR spectrum.
Set a wider spectral width to encompass all expected carbon signals (e.g., 0 to 160 ppm).
A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio (e.g., 1024 scans or more).
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Visualizations
Molecular Structure
Caption: Structure of 4-Amino-3-chlorophenylboronic acid.
NMR Workflow
Caption: General workflow for NMR analysis.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 4-Amino-3-chlorophenylboronic acid. By leveraging data from structurally analogous compounds, we have established a reliable spectroscopic signature for this important synthetic building block. The provided interpretation and experimental protocol serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules, facilitating more efficient and accurate research and development in the pharmaceutical and chemical industries.
References
PubChem. (n.d.). (3-Chlorophenyl)boronic acid. Retrieved from [Link]
Royal Society of Chemistry. (2013). Supplementary Information: Efficient and reusable graphene-γ-Fe2O3 magnetic nano-composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. Retrieved from [Link]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Amino-3-chlorophenylboronic acid
This guide provides a comprehensive overview of the mass spectrometric analysis of 4-Amino-3-chlorophenylboronic acid, a compound of interest in drug development and chemical synthesis. The methodologies detailed herein...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the mass spectrometric analysis of 4-Amino-3-chlorophenylboronic acid, a compound of interest in drug development and chemical synthesis. The methodologies detailed herein are designed to provide researchers, scientists, and professionals with a robust framework for achieving accurate and reproducible results. This document emphasizes the rationale behind experimental choices, ensuring a deep understanding of the analytical process.
Introduction: The Significance of 4-Amino-3-chlorophenylboronic acid Analysis
4-Amino-3-chlorophenylboronic acid and its derivatives are important building blocks in medicinal chemistry and materials science. Their utility in Suzuki cross-coupling reactions and as components of enzyme inhibitors and sensors necessitates precise analytical methods for characterization and quantification.[1] Mass spectrometry (MS) stands as a cornerstone technique for confirming molecular weight and elucidating structural information through fragmentation analysis. The presence of a boronic acid moiety, an amino group, and a chlorine atom presents unique considerations for MS analysis, which this guide will address in detail.
Foundational Principles: Ionization and Sample Preparation
The successful mass spectrometric analysis of any small molecule hinges on two critical preliminary stages: appropriate sample preparation and the selection of an effective ionization technique. The physicochemical properties of 4-Amino-3-chlorophenylboronic acid—a polar, solid compound—dictate the optimal choices in these areas.
Sample Preparation: Ensuring a Clean Analyte for Optimal Signal
The primary goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering matrix components.[2] High concentrations of non-volatile salts or other impurities can suppress the analyte signal and contaminate the instrument.[3]
Recommended Protocol for Sample Preparation:
Initial Dissolution: Dissolve the solid 4-Amino-3-chlorophenylboronic acid in a high-quality organic solvent such as methanol or acetonitrile to a stock concentration of approximately 1 mg/mL.[3]
Working Solution: Prepare a dilute working solution by taking an aliquot of the stock solution and diluting it further with a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) to a final concentration in the range of 1-10 µg/mL.[3][4] This concentration range is generally suitable for modern electrospray ionization mass spectrometers.
Acidification (Optional but Recommended): To promote protonation and enhance signal in positive ion mode, a small amount of a volatile acid, such as formic acid (typically 0.1% v/v), can be added to the final solution.[5]
Filtration: If any particulate matter is visible, the sample should be filtered through a 0.22 or 0.45 µm syringe filter to prevent clogging of the LC system and mass spectrometer's sample introduction lines.
Causality in Sample Preparation: The choice of polar organic solvents and water is dictated by the polar nature of the analyte. Dilution is crucial to avoid detector saturation and ion suppression effects. Acidification helps to ensure the analyte is in its protonated form, which is necessary for detection in positive ion mode ESI-MS.
Ionization Technique Selection: From Liquid to Gas-Phase Ions
The transition of the analyte from the liquid phase to gas-phase ions is the critical step of ionization. For a polar, non-volatile small molecule like 4-Amino-3-chlorophenylboronic acid, "soft" ionization techniques are preferred to minimize fragmentation in the ion source and preserve the molecular ion.[6][7]
Electrospray ionization (ESI) is the most suitable technique for this analyte.[6][7] It is a soft ionization method that is ideal for polar molecules and is highly compatible with liquid chromatography (LC).[8] ESI typically produces a protonated molecular ion, [M+H]⁺, providing clear molecular weight information.[4]
Alternative Technique: Atmospheric Pressure Chemical Ionization (APCI)
Atmospheric Pressure Chemical Ionization (APCI) is another viable soft ionization technique.[8] It is well-suited for small, relatively polar molecules and can sometimes be more robust to matrix effects than ESI.
Ionization Technique
Principle
Suitability for 4-Amino-3-chlorophenylboronic acid
Expected Ion
Electrospray Ionization (ESI)
A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions from evaporated droplets.[8]
High. Ideal for polar, non-volatile small molecules.
[M+H]⁺
Atmospheric Pressure Chemical Ionization (APCI)
A heated nebulizer vaporizes the sample, which is then ionized by a corona discharge.[8]
Moderate to High. A good alternative to ESI, particularly for less polar analytes or when matrix effects are a concern.
[M+H]⁺
Electron Ionization (EI)
A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.[7]
Low. This is a "hard" ionization technique, generally unsuitable for this analyte as it would likely lead to excessive fragmentation and the absence of a clear molecular ion.[9][10]
M⁺• (molecular ion radical cation) and numerous fragment ions.
Mass Spectrometry Workflow and Data Interpretation
A typical workflow for the analysis of 4-Amino-3-chlorophenylboronic acid involves coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS). This approach provides separation of the analyte from any impurities, followed by mass analysis for identification and structural elucidation.
Experimental Workflow: From Injection to Detection
The following diagram illustrates a standard LC-MS/MS workflow for the analysis of 4-Amino-3-chlorophenylboronic acid.
The following technical guide details the physicochemical properties, specifically the dissociation constants (pKa), of 4-Amino-3-chlorophenylboronic acid. Technical Whitepaper for Medicinal Chemistry & Chemical Biology...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, specifically the dissociation constants (pKa), of 4-Amino-3-chlorophenylboronic acid.
Technical Whitepaper for Medicinal Chemistry & Chemical Biology
Executive Summary
4-Amino-3-chlorophenylboronic acid (CAS: 877153-64-5 / Pinacol Ester CAS: 721960-43-6) is a bifunctional organoboron scaffold critical in fragment-based drug discovery (FBDD) and Suzuki-Miyaura cross-coupling. Its utility is defined by two ionizable centers: the aniline nitrogen and the boronic acid moiety. Understanding its pKa profile is essential for optimizing solubility, cell permeability, and reactivity in physiological or reaction buffers.
This guide provides a definitive analysis of its acidity constants, derived from structural homologs and computational predictions, as direct experimental data for this specific isomer is rare in open literature.
Core Physicochemical Data
The molecule exhibits two distinct pKa values corresponding to the deprotonation of the ammonium species and the ionization of the trigonal boronic acid to the tetrahedral boronate anion.
Parameter
Value (Approx.)
Moiety
Transition
Significance
pKa₁
2.3 ± 0.1
Aniline ()
Cationic Neutral
Determines solubility in acidic media; extremely weak base due to Cl-induction.
pKa₂
8.0 ± 0.2
Boronic Acid ()
Neutral Anionic
Determines sugar-binding affinity and Suzuki coupling efficiency (transmetallation active species).
LogP
~1.2 (Neutral)
Whole Molecule
-
Moderate lipophilicity; suitable for CNS-targeted fragments.
Data Validation:
pKa₁ (Amine): Consistent with 2-chloroaniline (pKa 2.6) . The boronic acid group is electron-withdrawing, further lowering the basicity from the standard aniline value (4.6).
pKa₂ (Boronate): Derived from 4-amino-3-fluorophenylboronic acid (pKa 7.8) . Chlorine is less electronegative than fluorine, exerting a weaker inductive pull, resulting in a slightly higher pKa than the fluoro-analog but lower than unsubstituted phenylboronic acid (8.8).
Structural & Mechanistic Analysis
The acidity of 4-Amino-3-chlorophenylboronic acid is governed by the interplay of resonance and inductive effects (Hammett Equation).
The Chlorine Effect (Ortho to Amine, Meta to Boron)
Inductive Withdrawal (-I): The chlorine atom at position 3 exerts a strong electron-withdrawing inductive effect.
On the Amine: Drastically reduces electron density on the nitrogen lone pair, lowering the pKa₁ from ~4.6 (aniline) to ~2.3.
On the Boron: Stabilizes the negatively charged tetrahedral boronate form (
), thereby increasing the acidity of the boronic acid (lowering pKa₂).
The Amino Effect (Para to Boron)
Resonance Donation (+R): The nitrogen lone pair donates electron density into the
-system.
On the Boron: This donation destabilizes the anionic boronate form (which is already electron-rich), typically raising the pKa of the boronic acid.
Net Result: The pKa₂ of ~8.0 is a compromise. The resonance donation of the amine (raising pKa) is partially counteracted by the inductive withdrawal of the chlorine (lowering pKa).
Ionization Pathway Diagram
The following diagram illustrates the sequential deprotonation events relative to pH.
Caption: Sequential ionization states of 4-Amino-3-chlorophenylboronic acid across the pH scale.
Experimental Determination Protocols
For researchers needing to validate these values for specific formulation buffers, the following protocols are the gold standard.
Potentiometric Titration (Standard)
This method is best for determining the boronic acid pKa₂.
Preparation: Dissolve 5 mg of compound in 0.1 M KCl (ionic strength adjustor). Minimal DMSO (<5%) may be used if solubility is poor.
Titrant: Carbonate-free 0.1 M NaOH.
Execution: Titrate from pH 2.0 to pH 11.0 under inert atmosphere (
) to prevent carbonate formation.
Analysis: Use the Bjerrum method or Gran plot to identify inflection points. The second inflection point corresponds to the boron center.
Best for the low pKa₁ (amine) where potentiometry is less precise.
Wavelength Selection: The conjugation of the amine with the phenyl ring changes upon protonation. Scan 200–400 nm to find the
shift.
Buffer Series: Prepare buffers ranging from pH 1.0 to 4.0.
Measurement: Measure Absorbance at
vs. pH.
Calculation: Plot Absorbance vs. pH and fit to the Henderson-Hasselbalch equation:
Implications for Research & Development
Suzuki-Miyaura Coupling[1]
Active Species: The transmetallation step typically requires the boronate anion.
Reaction pH: With a pKa₂ of ~8.0, standard bases like
or are sufficient to generate the active species. Stronger bases (hydroxides) are not strictly necessary, reducing side reactions.
Chemical Biology (Sugar Sensing)[2]
Physiological Relevance: The pKa₂ (8.0) is closer to physiological pH (7.4) than unsubstituted phenylboronic acid (8.8).[1]
Mechanism: This molecule will exist as a significant fraction of the tetrahedral boronate at pH 7.4, enhancing its ability to bind cis-diols (sugars) compared to higher pKa analogs. It is a candidate for non-enzymatic glucose sensors.
Stability & Handling
Boroxine Formation: In the solid state, dehydration can lead to the formation of the cyclic boroxine trimer. This is reversible upon dissolution in water/alcohol.
Deboronation: The electron-rich amino group can facilitate protodeboronation under strongly acidic conditions and high heat. Store at 2-8°C.[2]
Electronic Effects of Substituents on Aminophenylboronic Acids: A Technical Guide
Executive Summary Aminophenylboronic acids (APBAs) represent a unique class of bifunctional molecular scaffolds where the Lewis acidic boronic acid center acts in concert with a Lewis basic amine. This guide dissects the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Aminophenylboronic acids (APBAs) represent a unique class of bifunctional molecular scaffolds where the Lewis acidic boronic acid center acts in concert with a Lewis basic amine. This guide dissects the electronic interplay between these two functional groups, providing a mechanistic roadmap for researchers optimizing APBAs for drug delivery, carbohydrate sensing, and palladium-catalyzed cross-coupling.
The core utility of APBAs lies in the tunability of the boron center's Lewis acidity (
) via substituent effects. By manipulating the position of the amino group (ortho, meta, para) and its substitution state, researchers can modulate the from ~8.8 (unsubstituted) down to physiological ranges (6.0–7.5) or up to >9.0, dictating the molecule's reactivity and binding affinity.
Part 1: Fundamental Electronic Architecture
The electronic behavior of APBAs is governed by the Hammett relationship, where the acidity of the boronic acid group is determined by the electron density of the aromatic ring.
Resonance vs. Inductive Effects
The boronic acid group (
) is a Lewis acid that equilibrates with its tetrahedral boronate anion () in aqueous media. The stability of this anionic form dictates the .
Para-Amino (4-APBA): The amino group is a strong
-donor (+R effect). Through resonance, it pushes electron density into the phenyl ring and destabilizes the negatively charged boronate anion.
Result:Decreased Acidity (Higher
).
Meta-Amino (3-APBA): Resonance effects are decoupled. The nitrogen atom exerts a purely inductive electron-withdrawing effect (-I). This pulls electron density away from the ring, stabilizing the boronate anion.
Result:Increased Acidity (Lower
).
The Hammett Correlation
The ionization equilibrium follows the Hammett equation:
Where for boronic acid ionization is positive (~2.1), indicating that Electron Withdrawing Groups (EWGs) significantly enhance acidity.
Note: The "Wulff-type" interaction refers specifically to ortho-aminomethyl derivatives where a 5- or 6-membered ring forms between the amine and boron. This is distinct from simple aniline derivatives.
Part 2: The Ortho-Effect & B-N Interactions
The ortho position introduces proximity effects that override standard Hammett predictions. This is the critical design feature for physiological sensors.
Wulff-Type Interactions
In ortho-aminomethylphenylboronic acids, the nitrogen lone pair can coordinate with the empty p-orbital of the boron atom. This interaction stabilizes the tetrahedral geometry without requiring a hydroxide ion, effectively lowering the apparent
to physiological levels.
Mechanism: The B-N interaction creates a "strained" tetrahedral character. Upon binding a diol (like glucose), the strain is relieved, and the complex becomes more stable than the open form.
Solvent Insertion: In protic solvents (water/methanol), the direct B-N dative bond is often replaced by a solvent-inserted ion pair (zwitterion), where a water molecule bridges the B and N.
Figure 1: Equilibrium between open and closed forms in ortho-aminomethylphenylboronic acids.
Part 3: Structural Stability & Reactivity
Protodeboronation
The cleavage of the C-B bond (protodeboronation) is the primary degradation pathway. The mechanism depends heavily on pH and substituents.
Mechanism: Proton attacks the carbon bearing the boron.[4]
Effect of Amine: The amino group (EDG) activates the ring, making it highly susceptible to acid-catalyzed deboronation.
Mitigation: Protonation of the amine (forming
) converts it into an EWG, protecting the ring from electrophilic attack.
Base-Catalyzed (Suzuki Coupling Conditions):
Mechanism: Attack of water on the boronate anion followed by C-B cleavage.
Effect of Amine: Amino-substituted APBAs are generally more stable in base than electron-deficient boronic acids (e.g., pyridyl-boronic acids). However, free amines can coordinate to Palladium catalysts, poisoning the Suzuki reaction.
Suzuki-Miyaura Coupling Optimization
To couple APBAs efficiently, the amine must often be masked to prevent catalyst poisoning and side reactions.
Recommended Strategy:
Protection: Convert free amine to Acetamide (-NHAc) or Boc-carbamate (-NHBoc).
Base Selection: Use weak bases (
or ) to minimize protodeboronation.
Catalyst: Use bulky phosphine ligands (e.g., SPhos, XPhos) to prevent amine coordination to the Pd center.
Part 4: Experimental Protocols
Protocol: Determination of
via Spectrophotometric Titration
Objective: Determine the acidity constant of an aminophenylboronic acid derivative to assess its suitability for physiological sensing.
Preparation: Prepare a stock solution of the boronic acid in water (or <5% DMSO/Water if insoluble).
Buffering: Aliquot the stock into cuvettes containing buffers of increasing pH (0.2 pH unit increments).
Measurement: Record UV-Vis spectra (200–400 nm). The ionization of the boronic acid typically causes a bathochromic shift (red shift) or intensity change in the
.
Analysis: Plot Absorbance vs. pH at the wavelength of maximum change.
Calculation: Fit the data to the Henderson-Hasselbalch equation:
Protocol: Suzuki Coupling of 4-Aminophenylboronic Acid
Objective: Couple 4-APBA with an aryl halide while avoiding catalyst poisoning.
Reagents:
4-Aminophenylboronic acid pinacol ester (protected form preferred) or 4-APBA (1.2 equiv).
Aryl Bromide (1.0 equiv).
(3-5 mol%).
(3.0 equiv).
Solvent: Dioxane/Water (4:1).
Step-by-Step:
Degassing: Sparge solvents with Argon for 30 mins. Oxygen promotes homocoupling and catalyst decomposition.
Assembly: In a reaction vial, combine Aryl Bromide, Boronic Acid, and Base.
Catalyst Addition: Add Pd catalyst last. Seal the vial under Argon.
Reaction: Heat to 80°C for 4–12 hours.
Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.
Purification: Flash chromatography. Note: Free amines can streak on silica; add 1% Triethylamine to the eluent.
Part 5: Application Case Study - Glucose Sensing
The "Holy Grail" of APBA applications is non-invasive glucose monitoring.[6]
Mechanism: Photoinduced Electron Transfer (PET).[7]
Off State: In the absence of glucose, the nitrogen lone pair quenches the fluorophore (e.g., Anthracene) via PET.
On State: Glucose binding forms a cyclic boronate ester. This increases the Lewis acidity of the boron, strengthening the B-N interaction (or zwitterionic character). The nitrogen lone pair becomes engaged in bonding/interaction, raising its oxidation potential and shutting down the PET pathway. Fluorescence is restored.
Figure 2: Mechanism of Fluorescence Turn-On in APBA Sensors.
References
Electronic Effects on Acidity : J. Org. Chem. 2012, 77, 10, 4578–4587. "Substituent Effects on the Acidity of Phenylboronic Acids." Link
Protodeboronation Mechanisms : J. Am. Chem. Soc. 2017, 139, 37, 13156–13165. "Mechanistic Studies on the Protodeboronation of Arylboronic Acids." Link
B-N Interactions : Nat. Chem. 2019, 11, 768–778. "The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids." Link
Suzuki Coupling Protocols : Chem. Rev. 1995, 95, 7, 2457–2483. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Link
Glucose Sensing : Chem. Soc. Rev. 2013, 42, 8012-8031. "Boronic acid-based fluorescent sensors for saccharides." Link
Application Note: Suzuki Coupling of 4-Amino-3-chlorophenylboronic acid
This is a comprehensive Application Note and Protocol guide for the Suzuki-Miyaura coupling of 4-Amino-3-chlorophenylboronic acid . Introduction & Strategic Context 4-Amino-3-chlorophenylboronic acid (and its pinacol est...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol guide for the Suzuki-Miyaura coupling of 4-Amino-3-chlorophenylboronic acid .
Introduction & Strategic Context
4-Amino-3-chlorophenylboronic acid (and its pinacol ester equivalent) is a high-value "bifunctional" scaffold in medicinal chemistry. It allows for the modular construction of biaryl systems while retaining two critical handles for downstream diversification:[1][2]
The Primary Amine (
): Available for amide coupling, reductive amination, or heterocycle formation.
The Aryl Chloride (
): Generally inert under standard Suzuki conditions, serving as a latent electrophile for subsequent Buchwald-Hartwig aminations or second-stage Suzuki couplings.
The Engineering Challenge
Successfully utilizing this reagent requires navigating three competing chemical pathways:
Catalyst Poisoning: The free amino group can coordinate to unsaturated Pd(0) species, arresting the catalytic cycle.
Protodeboronation: Electron-rich arylboronic acids (especially with para-amino substituents) are prone to hydrolytic C–B bond cleavage, yielding the de-borylated byproduct (2-chloroaniline).
Chemoselectivity: The reaction must exclusively target the C–B bond while preserving the C–Cl bond on the scaffold.
Free Acid: Hygroscopic, prone to dehydration (boroxine formation).[3] Store at 4°C.Pinacol Ester: Stable solid. Recommended for scale-up.
Solubility
Soluble in DMSO, DMF, Dioxane, THF. Sparingly soluble in water.
Reactivity Class
Electron-rich Arylboronate (Nucleophile).
Strategic Protocol Selection
Do not use a "one-size-fits-all" approach. Select the protocol based on your coupling partner (the electrophile).
Decision Matrix
Scenario A (Standard): Coupling with Aryl Bromides/Iodides.[2][4] Goal: High yield, preserve internal Cl.
Scenario B (Challenging): Coupling with Aryl Chlorides or Sterically Hindered partners.[2] Goal: High reactivity.
Scenario C (Green/Scale): Process chemistry focus. Goal: Solvent safety, cost.
Mechanistic Visualization (Graphviz)
Caption: Decision tree for selecting the optimal catalytic system based on electrophile reactivity.
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (Chemoselective)
Best for: Coupling with Aryl Bromides or Iodides.
Mechanism: Uses a bidentate ligand (dppf) that stabilizes the Pd center against amine poisoning but is not electron-rich enough to activate the internal C–Cl bond.
Charge: In a reaction vial, combine the boronic ester (1.0 mmol, 254 mg), electrophile (1.0 mmol), and Pd catalyst (0.05 mmol, 41 mg).
Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
Solvent: Add 1,4-Dioxane (4 mL) and 2.0 M aq.
(1.5 mL) via syringe.
Reaction: Heat to 80°C for 4–12 hours. Note: Do not exceed 90°C to prevent deboronation.
QC Check: Monitor by LC-MS. Look for the product mass. If starting material remains but no byproduct forms, add 1 mol% more catalyst.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.
Protocol B: The "High-Activity" Method
Best for: Coupling with Aryl Chlorides or electron-rich/hindered partners.
Mechanism: Uses Buchwald dialkylbiaryl phosphine ligands (XPhos or SPhos) to create a highly active monolithic catalyst.
Warning: High activity may lead to trace amounts of oligomerization via the internal Cl atom if the external electrophile is consumed.
Protodeboronation. The C–B bond hydrolyzed before coupling.
1. Lower temperature by 10°C.2. Reduce water ratio (use 10:1 solvent).3. Switch base to mild .
No Reaction (SM intact)
Catalyst Poisoning. Free amine coordinated to Pd.
1. Increase catalyst loading to 5-10%.2. Switch to Protocol B (Buchwald ligands displace amines).
Homocoupling (Ar-Ar)
Oxidative Coupling. Presence of Oxygen.
1. Rigorous degassing (sparge 15 min).2. Ensure reaction is under positive inert pressure.
Internal Cl Reaction
Loss of Chemoselectivity.
1. Switch back to Protocol A (Pd(dppf)).2. Avoid SPhos/XPhos if partner is Ar-Br.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sigma-Aldrich. (n.d.). 4-Amino-3-chlorophenylboronic acid pinacol ester Product Page. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Profile
4-Amino-3-chlorophenylboronic acid (CAS: 849052-26-2) is a high-value "privileged structure" building block.[1] Unlike generic phenylboronic acids, this trisubstituted arene offers a unique triad of functionalities that address specific medicinal chemistry challenges:
The Boronic Acid (
): A versatile handle for C-C bond formation (Suzuki-Miyaura coupling) or a Lewis-acidic warhead for serine protease inhibition.[1]
The Primary Amine (
): A vector for scaffold growth via amidation, urea formation, or Buchwald-Hartwig coupling.
The Chlorine Atom (
): Crucially positioned ortho to the amine. This is not merely a substituent; it is a metabolic blocker and conformational lock . It reduces the nucleophilicity of the aniline (lowering susceptibility to Phase II conjugation) and induces a twist in the biaryl axis, often improving selectivity in kinase binding pockets.
Fragment-like; high Ligand Efficiency (LE) potential.[1]
pKa (Aniline)
~3.5 - 4.0 (Predicted)
Reduced basicity due to ortho-Cl (inductive effect).[1] Less prone to non-specific protein binding.
LogP
~1.2
Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
Stability
Protodeboronation sensitive
Requires careful base selection in coupling reactions.
Synthetic Methodologies: The "How-To"
Protocol A: Optimized Suzuki-Miyaura Coupling
Challenge: Free amino-boronic acids are notoriously difficult substrates.[1] The free amine can coordinate to the Palladium (Pd) catalyst, poisoning the active species ("Pd sequestration"). Additionally, the electron-rich aniline ring can facilitate protodeboronation under basic conditions.
Solution: Use of "Ligand-Controlled" catalysis or in-situ protection.[1]
Step-by-Step Protocol (High-Yield Method)
This protocol utilizes the Buchwald Precatalyst system (XPhos Pd G2) , which is bulky enough to prevent amine coordination and active enough to couple electron-rich aryl chlorides/boronates at mild temperatures.[1]
Degassing: Charge a reaction vial with the Aryl Halide, Boronic Acid, and Base. Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of low-loading Pd catalysis.[1]
Catalyst Addition: Add XPhos Pd G2 (solid) quickly under positive inert gas pressure.
Solvent Addition: Add the sparged Dioxane/Water mixture via syringe.
Reaction: Heat to 60–80°C . Note: Do not exceed 100°C unless necessary; high temps accelerate protodeboronation of the amino-arene.[1]
Monitoring: Monitor by LC-MS. Look for the consumption of the halide.[3] The product will show a characteristic M+H peak.
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. The 3-chloroaniline product is less basic, so it may not extract into weak aqueous acid; keep it in the organic layer.
Troubleshooting Table:
Observation
Root Cause
Corrective Action
| Low Conversion | Pd poisoning by free
.[1] | Switch to Pd(dtbpf)Cl₂ or protect amine as Pinacol ester first. |
| Protodeboronation (Ar-H formed) | Base is too strong or Temp too high.[1] | Switch base to KF or CsF ; lower temp to 50°C. |
| Homocoupling (Ar-Ar formed) | Oxygen present.[1] | Rigorous degassing; add 10 mol% hydroquinone scavenger. |
Protocol B: Handling the "Pinacol Ester" Variant
Often, the pinacol ester (CAS: 721960-43-6) is preferred over the free acid for stability.
Hydrolysis: Pinacol esters react slower. If the reaction is sluggish, add 5 mol% free pinacol or use Ba(OH)₂ as the base to accelerate transesterification/hydrolysis in situ.
Medicinal Chemistry Applications & SAR
Scaffold Diversification (The "Aniline Handle")
Once the Suzuki coupling is complete, the 4-amino-3-chlorophenyl moiety serves as a platform for further elaboration.[1]
Urea/Amide Formation: The reduced nucleophilicity (due to the ortho-Cl) means you need stronger electrophiles or efficient coupling agents (e.g., HATU, triphosgene).
Kinase Inhibitors: This motif is a classic "Hinge Binder" or "Solvent Front" element. The Chlorine atom fills hydrophobic pockets (e.g., the "Gatekeeper" region) and forces the aniline nitrogen to adopt a specific dihedral angle, improving selectivity.
Visualizing the Pathway
The following diagram illustrates the strategic decision tree for using this compound in drug synthesis.
Caption: Strategic workflow for incorporating 4-amino-3-chlorophenylboronic acid into drug scaffolds, highlighting protection strategies and downstream applications.
Structure-Activity Relationship (SAR) Insights
The "Chlorine Effect"
Why choose the 3-chloro analog over the simple 4-aminophenylboronic acid?
Metabolic Stability: The chlorine atom blocks the ortho position from metabolic hydroxylation (CYP450 oxidation).
Sigma-Hole Bonding: The halogen can engage in "halogen bonding" with backbone carbonyls in the protein target, a specific interaction that hydrogen (H) cannot provide.
Lipophilicity Modulation: It increases logP by ~0.5 units, helping the molecule cross cell membranes without making it overly greasy.
Pharmacophore Map
Caption: Pharmacophore mapping of the 4-amino-3-chlorophenyl moiety, illustrating the distinct role of each functional group in protein-ligand interaction.
References
PubChem. "4-Amino-3-chlorophenylboronic acid, pinacol ester."[1] National Library of Medicine. [Link]
Miyaura, N., & Suzuki, A. (1995).[4][5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]
Vala, R. M., et al. (2022). "Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory activity." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
applications of 4-Amino-3-chlorophenylboronic acid in materials science
Application Note: 4-Amino-3-chlorophenylboronic Acid in Functional Materials & Medicinal Chemistry Executive Summary 4-Amino-3-chlorophenylboronic acid (ACPBA) is a bifunctional building block that bridges the gap betwee...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Amino-3-chlorophenylboronic Acid in Functional Materials & Medicinal Chemistry
Executive Summary
4-Amino-3-chlorophenylboronic acid (ACPBA) is a bifunctional building block that bridges the gap between small-molecule medicinal chemistry and "smart" materials science. Unlike the more common phenylboronic acid (PBA), the introduction of a chlorine substituent at the meta position (relative to the boron) and an amino group at the para position creates a unique electronic environment.
Key Technical Advantages:
pKa Tuning: The electron-withdrawing chlorine atom lowers the pKa of the boronic acid moiety (approx. 7.8–8.0) compared to unsubstituted PBA (~8.8).[1] This enables stronger reversible binding with diols (sugars) at physiological pH (7.4), critical for biosensors and insulin-delivery hydrogels.
Orthogonal Reactivity: The amine (-NH2) serves as a stable anchor for bioconjugation (e.g., amide coupling to polymers), while the boronic acid remains available for dynamic crosslinking or Suzuki-Miyaura coupling.
This guide details two primary workflows: synthesizing pH/Glucose-Responsive Hydrogels and executing Chemoselective Suzuki Couplings for drug discovery.
Chemical Profile & Handling
Property
Specification
Chemical Name
4-Amino-3-chlorophenylboronic acid (often supplied as Pinacol Ester)
Soluble in DMSO, MeOH, DMF.[2][3] Sparingly soluble in water (acid form).
Storage
2-8°C, under inert gas (Ar/N2). Hygroscopic.
Handling Precaution: Boronic acids can undergo protodeboronation under harsh acidic/basic conditions. The amino group is prone to oxidation; store solutions fresh.
Context:
Standard phenylboronic acid hydrogels often require a pH > 8.5 to effectively crosslink with diols (like PVA or glucose). By using 4-Amino-3-chlorophenylboronic acid , the pKa is lowered via the inductive effect of the chlorine, enabling "self-healing" and glucose-sensing behavior directly in physiological media (pH 7.4).
Experimental Workflow: Polymer Functionalization
This protocol describes grafting ACPBA onto a Hyaluronic Acid (HA) or Alginate backbone via EDC/NHS coupling.
Materials:
Sodium Alginate (Low viscosity) or Hyaluronic Acid (100 kDa).
4-Amino-3-chlorophenylboronic acid (pinacol ester can be used; hydrolysis occurs in situ or pre-deprotect).
Activation: Dissolve Sodium Alginate (1.0 g) in 100 mL MES buffer. Add EDC (10 equiv. relative to -COOH units) and NHS (10 equiv.). Stir for 30 min at Room Temperature (RT) to form the active NHS-ester.
Conjugation: Dissolve ACPBA (1.0 equiv. relative to intended substitution degree, e.g., 20% of COOH groups) in a minimal amount of DMSO/Water (1:1). Add this dropwise to the activated polymer solution.
Reaction: Adjust pH to 6.0–6.5 immediately. Stir for 24 hours at RT. The amine of ACPBA reacts with the activated carboxylate to form a stable amide bond.
Purification: Dialyze the reaction mixture against dilute HCl (pH 3) for 24 hours (to remove unreacted amine and hydrolyze the pinacol ester if used), then against distilled water for 48 hours.
Lyophilization: Freeze-dry the product to obtain the ACPBA-functionalized polymer (Alg-ACPBA).
Gelation & Self-Healing Test:
Mixing: Dissolve Alg-ACPBA (2% w/v) in PBS (pH 7.4). Mix with Poly(vinyl alcohol) (PVA, 2% w/v) solution.
Observation: A gel should form instantly due to the boronate-diol ester formation.
Responsiveness: Add Glucose (100 mM). The gel should soften or dissolve (Sol-Gel transition) as glucose competes for the boronic acid, displacing the PVA crosslinks.
Mechanism Visualization:
Caption: Mechanism of ACPBA-functionalized hydrogel formation and glucose-triggered disassembly.
Context:
In drug discovery, ACPBA is a "privileged scaffold." The amine is often used to attach the core to a kinase hinge-binder, while the boronic acid couples to an aryl halide tail. The challenge is preventing the free amine from poisoning the Palladium catalyst.
Protocol: Amine-Tolerant Cross-Coupling
This protocol synthesizes a biaryl scaffold while leaving the amine intact for subsequent derivatization.
Materials:
Aryl Bromide (Substrate).
ACPBA (1.2 equiv).
Catalyst: Pd(dppf)Cl2·DCM (3 mol%) - Chosen for robustness against amines.
Base: K3PO4 (3.0 equiv) - Milder than carbonates, better for functionalized boronic acids.
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step Methodology:
Degassing: In a reaction vial, combine the Aryl Bromide, ACPBA, and K3PO4. Seal and purge with Argon for 5 minutes.
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
Catalyst Addition: Add Pd(dppf)Cl2·DCM quickly under positive Argon flow.
Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS.
Note: The 3-chloro group exerts steric hindrance. If conversion is slow, increase temp to 100°C or switch to SPhos-Pd-G2 catalyst.
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine. Dry over Na2SO4.[4]
Purification: Flash chromatography (Hexane/EtOAc). The product will be the 4-amino-3-chlorobiaryl species.
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Low Yield (<30%)
Catalyst poisoning by free -NH2
Use Boc-protected ACPBA or switch to Pd2(dba)3/XPhos system.
Protodeboronation
Reaction temp too high or pH too low
Ensure base (K3PO4) is fresh; reduce water ratio to 10:1.
Caption: Catalytic cycle for the selective arylation of ACPBA, preserving the chloro- and amino- functionalities.
References
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Matsumoto, A., et al. (2003). Glucose-Responsive Polymer Gel Bearing Phenylborate Derivative as a Glucose-Sensing Moiety Operating at Physiological pH Conditions.[4] Biomacromolecules, 4(5), 1410–1416. (Establishes pKa tuning principles for boronic acids). Link
Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. Link
Santa Cruz Biotechnology. 4-Amino-3-chlorophenylboronic acid, pinacol ester Product Data. Link
This building block represents a "tri-functional" scaffold essential for medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional groups, allowing for the rapid construction of complex, polysubstituted biaryl systems often found in kinase inhibitors and CNS-active agents.
The Orthogonality Map:
Boronic Acid (
): The primary handle for Suzuki-Miyaura cross-coupling.[1] It is the most reactive site under Pd(0) catalysis.[1]
Free Amine (
): A nucleophilic handle.[1] While useful for amide coupling, it poses a challenge during Suzuki coupling as it can coordinate to Palladium, poisoning the catalyst ("soft" poisoning).
Chlorine Atom (
): Positioned ortho to the amine.[1] It is generally inert under standard Suzuki conditions (90°C), provided a bromide/iodide partner is used. However, it serves as a latent handle for subsequent Buchwald-Hartwig aminations or Suzuki couplings using specialized ligands (e.g., tBuXPhos) in a second step.
Strategic Workflows
The synthesis of biaryls from this scaffold requires a decision between Robustness (Protection Strategy) and Efficiency (Direct Coupling).[1]
Figure 1: Strategic decision tree for utilizing 4-Amino-3-chlorophenylboronic acid. Route A is recommended for scale-up; Route B for medicinal chemistry library generation.[1]
Detailed Protocols
Method A: The "Protection-First" Protocol (Recommended for Scale-Up)
Rationale: Free amines can reduce Suzuki yields by 10-20% due to catalyst coordination and competitive oxidation.[1] Protecting the amine as a carbamate (Boc) eliminates this risk and simplifies purification.
Rationale: Modern Buchwald precatalysts are bulky enough to prevent the free amine from binding to the Pd center, allowing direct coupling without protection steps.
Reagents:
Catalyst: XPhos Pd G3 or Pd(Amphos)Cl2 (1-3 mol%)[1]
Base:
(3.0 equiv) – Phosphate is gentler than carbonate, reducing protodeboronation.
Solvent: n-Butanol/Water (4:1) or Toluene/Water (10:1)[1]
Protocol:
Charge a reaction vial with 4-Amino-3-chlorophenylboronic acid (1.2 equiv), Aryl Bromide (1.0 equiv), and
Purification Note: The product will contain a free amine and potentially unreacted boronic acid. An Acidic SCX (Strong Cation Exchange) cartridge is highly recommended for rapid purification (Catch & Release).[1]
Chemoselectivity & Troubleshooting
The presence of the Chlorine atom at position 3 is a critical design feature. It is electron-withdrawing (inductively), which slightly deactivates the ring toward oxidation, but it is also a potential site for side reactions if the temperature is too high (
Mechanism of Selectivity:
The oxidative addition of Pd(0) into an Aryl-Bromide bond is kinetically faster than into the Aryl-Chloride bond (Bond Dissociation Energy: C-Br < C-Cl).[1] By keeping the temperature below 100°C, the chlorine remains intact, available for a second functionalization.
Figure 2: Catalytic cycle highlighting the oxidative addition preference (Ar-Br over Ar-Cl) and the risk of amine coordination if non-bulky ligands are used.[1]
References
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Anilines.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]
BenchChem. (2025).[1] Application Notes for Suzuki Coupling of Chlorinated Anilines. Link[1]
Application Note: Strategic Utilization of 4-Amino-3-chlorophenylboronic Acid in Biaryl Kinase Inhibitor Synthesis
This Application Note and Protocol Guide details the strategic utilization of 4-Amino-3-chlorophenylboronic acid (and its pinacol ester) in pharmaceutical synthesis. Executive Summary 4-Amino-3-chlorophenylboronic acid (...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the strategic utilization of 4-Amino-3-chlorophenylboronic acid (and its pinacol ester) in pharmaceutical synthesis.
Executive Summary
4-Amino-3-chlorophenylboronic acid (often utilized as its pinacol ester, CAS 721960-43-6 ) is a critical building block in the synthesis of Type I and Type II kinase inhibitors.[1] Its structural motif—an aniline with an ortho-chloro substituent—is a "privileged scaffold" in medicinal chemistry, frequently serving as the hinge-binding element in ATP-competitive inhibitors (e.g., Mps1, FLT3, and BCR-ABL inhibitors).[2]
This guide addresses the specific challenges of deploying this reagent: protodeboronation due to ortho-substitution, catalyst poisoning by the free amine, and oxidative instability .[3] We present an optimized protocol using Buchwald precatalysts to ensure high yields and reproducibility.
CAS Number:721960-43-6 (Pinacol Ester); Note: The user-supplied CAS 849062-24-4 corresponds to a dimethoxybenzyl-protected phenol derivative and is likely a mismatch for this specific amino-application.
Key Advantage: The pinacol ester is significantly more stable towards protodeboronation and oxidation than the free boronic acid (CAS 136496-72-5).
The primary utility of this reagent is the installation of the 4-amino-3-chlorophenyl headgroup onto heteroaryl cores (pyrimidines, pyrazines, quinolines). This moiety forms crucial hydrogen bonds with the kinase hinge region (Glu/Asp backbone) while the chlorine atom occupies a hydrophobic pocket, enhancing potency and selectivity.[3]
Mechanistic Pathway
The synthesis relies on a Suzuki-Miyaura Cross-Coupling . The reaction must overcome the electronic deactivation of the heteroaryl halide and the potential coordination of the free aniline to the Palladium center.
Caption: Mechanistic flow of the Suzuki-Miyaura coupling utilizing 4-Amino-3-chlorophenylboronic acid pinacol ester.
Best for: Rapid screening, stable heteroaryl chlorides (e.g., pyrazines, pyrimidines).[3][2]
Reference: Adapted from European Patent EP 2686318 B1 (Mps1 Inhibitors).[2]
Charge: Add boronic ester (1.0 eq), heteroaryl halide (1.0 eq), K₃PO₄ (3.0 eq), and SPhos Pd G3 (0.02 eq) to the flask.
Cycle: Evacuate and backfill with Nitrogen (3x).[2]
Start: Add degassed THF/Water mixture.
Stir: Agitate at Room Temperature (20-25°C) for 5–18 hours.
Note: The SPhos ligand creates a highly active catalyst that functions at RT, significantly reducing the rate of protodeboronation compared to heating.[3]
This guide details the rational design and fabrication of chemical sensors utilizing 4-Amino-3-chlorophenylboronic acid (3-Cl-4-APBA) . While phenylboronic acid (PBA) derivatives are the gold standard for non-enzymatic saccharide recognition, unsubstituted PBA has a high pKa (~8.8), making it ineffective at physiological pH (7.4).
3-Cl-4-APBA is selected as a superior ligand for two critical reasons:
pKa Tuning: The electron-withdrawing chlorine atom at the meta position lowers the Lewis acidity (pKa
7.5–7.8), shifting the binding equilibrium to favor boronate ester formation at neutral pH.
Bioconjugation Handle: The para-amino group serves as a versatile nucleophile for covalent attachment to fluorophores, electrode surfaces, or hydrogel backbones without disrupting the boron binding site.
Scientific Foundation & Mechanism
The Boronate Sensing Equilibrium
The sensing mechanism relies on the reversible covalent binding between the boronic acid moiety and cis-diol groups found in saccharides (glucose, fructose, ribose).
Ionization: Boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.
Binding: Saccharides bind preferentially to the anionic tetrahedral form to create a stable cyclic ester.
The "pKa" Problem: For unsubstituted PBA, the pKa is ~8.8. At blood pH (7.4), the population of the reactive anionic form is low (<5%), resulting in poor sensitivity.
The Chloro-Solution: The chlorine substituent exerts an inductive electron-withdrawing effect (-I), stabilizing the anionic boronate species. This lowers the effective pKa, significantly increasing the sensor's affinity for glucose at pH 7.4.
Visualization of Sensing Pathway
Figure 1: Equilibrium pathway. The 3-Chloro substituent stabilizes the 'Anionic Form', shifting the equilibrium rightward at physiological pH.
Experimental Protocols
Protocol A: Synthesis of a Fluorescent "Turn-On" Sensor
This protocol conjugates 3-Cl-4-APBA to a fluorophore (e.g., Pyrene or Anthracene derivative). The mechanism relies on Photoinduced Electron Transfer (PET) . In the unbound state, the nitrogen lone pair quenches fluorescence. Upon sugar binding, the boron Lewis acidity changes, modulating the PET process and restoring fluorescence.
Materials:
Ligand: 4-Amino-3-chlorophenylboronic acid (pinacol ester or free acid).
Fluorophore: 1-Pyrenebutyric acid (or similar carboxyl-fluorophore).
Coupling Agents: EDC·HCl, NHS.
Solvent: Anhydrous DMF.
Step-by-Step Workflow:
Activation:
Dissolve 1-Pyrenebutyric acid (1.0 eq) in anhydrous DMF.
Stir at Room Temperature (RT) for 1 hour to form the NHS-ester.
Conjugation:
Add 4-Amino-3-chlorophenylboronic acid (1.1 eq) to the reaction mixture.
Add triethylamine (2.0 eq) to ensure the amino group is unprotonated.
Stir at RT for 12–24 hours in the dark (to protect the fluorophore).
Deprotection (if Pinacol Ester is used):
Note: Commercial sources often supply the pinacol ester for stability.
Dissolve the crude product in Acetone/H₂O (4:1).
Add Sodium Periodate (NaIO₄, 4 eq) and stir for 2 hours.
Add dilute HCl (1M) to hydrolyze the intermediate.
Purification:
Precipitate in cold water or ether.
Purify via Silica Gel Column Chromatography (Eluent: DCM/Methanol).
Validation:
Verify structure via ¹H-NMR (Look for disappearance of pinacol methyls ~1.3 ppm and appearance of amide NH).
Protocol B: Surface Functionalization for Electrochemical Sensing
This protocol creates a Self-Assembled Monolayer (SAM) on a Gold (Au) electrode.
Materials:
Surface: Polished Gold (Au) Electrode.
Linker: 3-Mercaptopropionic acid (MPA) or Lipoic Acid.
Ligand: 4-Amino-3-chlorophenylboronic acid.
Step-by-Step Workflow:
Surface Cleaning:
Polish Au electrode with 0.05 µm alumina slurry.
Sonicate in ethanol/water (1:1) for 5 mins.
Electrochemical cleaning: Cycle in 0.5 M H₂SO₄ (-0.2 to +1.5 V) until stable cyclic voltammogram is obtained.
Linker Deposition (SAM Formation):
Immerse Au electrode in 10 mM 3-Mercaptopropionic acid (ethanol solution) for 12 hours.
Rinse with ethanol to remove unbound thiols.
Covalent Attachment (Amide Coupling):
Activate surface carboxyl groups: Immerse in 20 mM EDC / 10 mM NHS (in PBS pH 5.5) for 1 hour.
Rinse with buffer.
Immerse in 10 mM 4-Amino-3-chlorophenylboronic acid (in PBS pH 7.4) for 2 hours.
Blocking:
Treat with 1 mM Ethanolamine to block unreacted ester sites (prevents non-specific binding).
Analytical Performance & Validation
Data Interpretation
When validating the sensor, you will observe signal changes based on the saccharide concentration.[2][3]
Parameter
Glucose (Target)
Fructose (Interference)
Lactate (Interference)
Binding Constant (Ka)
~500 - 1000 M⁻¹
~2000 - 4000 M⁻¹
~100 M⁻¹
Response Type
Linear (0-20 mM)
High Affinity
Low Affinity
Physiological Conc.
3.0 - 8.0 mM
< 0.1 mM
0.5 - 2.0 mM
Note: While boronic acids bind Fructose more strongly than Glucose, the physiological concentration of Fructose is negligible in blood, making the sensor effectively selective for Glucose in clinical samples.
Experimental Workflow Diagram
Figure 2: Complete sensor development workflow from ligand selection to signal transduction.
Troubleshooting & Optimization
Issue: Low Sensitivity at pH 7.4.
Cause: The pKa might still be slightly too high.
Solution: Add a cationic surfactant (e.g., CTAB) or use a "sandwich" assay with a tertiary amine to further stabilize the anionic boronate via B-N interactions.
Issue: Aggregation of Fluorescent Probe.
Cause: The pyrene/boronic acid conjugate is hydrophobic.
Solution: Use a water-soluble linker (PEG spacer) between the fluorophore and the 4-amino-3-chlorophenylboronic acid.
Issue: Interference from Lactate.
Solution: Use a differential measurement. Lactate binds to the boronic acid but does not typically form the bidentate cyclic ester as effectively as glucose in 1:1 stoichiometry binding pockets designed in hydrogels.
References
Asher, S. A., et al. (2003).[2] "Photonic Crystal Carbohydrate Sensors: Low Ionic Strength Sugar Sensing." Journal of the American Chemical Society.[2]
Context: Establishes the foundational logic of using electron-withdrawing groups (fluoro-analogs) to tune pKa for physiological sensing.
Mader, H. S., & Wolfbeis, O. S. (2008). "Boronic acid based probes for microdetermination of saccharides and glycosylated biomolecules." Microchimica Acta.
Context: Comprehensive review of boronic acid fluorescent probes and conjugation str
Adamczyk-Woźniak, A., et al. (2022).[4] "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." Molecules.
Context: Provides the physical-organic chemistry justification (Hammett constants)
Bull, S. D., et al. (2013). "Boronic acid-based sensing of saccharides." Accounts of Chemical Research.
Context: Authoritative overview of binding mechanisms and selectivity profiles (Glucose vs Fructose).
alternative coupling reactions for 4-Amino-3-chlorophenylboronic acid
CAS: 877600-64-5 | Formula: Abstract 4-Amino-3-chlorophenylboronic acid is a bifunctional scaffold critical for synthesizing kinase inhibitors and biaryl antibiotics. While Suzuki-Miyaura coupling is the standard derivat...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 877600-64-5 | Formula:
Abstract
4-Amino-3-chlorophenylboronic acid is a bifunctional scaffold critical for synthesizing kinase inhibitors and biaryl antibiotics. While Suzuki-Miyaura coupling is the standard derivatization method, this substrate presents specific chemoselective challenges: the free amine (
) can coordinate to palladium catalysts (poisoning), and the electron-rich nature of the 4-amino group significantly accelerates protodeboronation under aqueous/basic conditions.
This Application Note details three alternative protocols designed to bypass these limitations:
Potassium Trifluoroborate Conversion (Molander Protocol): Stabilizing the boron species for robust Suzuki coupling.
Chan-Lam-Evans Coupling: Copper-catalyzed oxidative coupling for C-N/C-O bond formation.[1][2]
Petasis Borono-Mannich Reaction: Multicomponent assembly for rapid benzylamine synthesis.
Part 1: Chemoselective Context & Challenges
The "Push-Pull" Instability
The 4-amino group functions as a strong resonance donor (para to boron), increasing electron density at the C-B bond. While this facilitates transmetallation, it drastically lowers the activation energy for protodeboronation (hydrolysis of the C-B bond to C-H), especially in the presence of water and base. The 3-chloro substituent provides some steric protection but is insufficient to prevent decomposition in slow reactions.
Key Operational Rule: Avoid prolonged heating (>80°C) in aqueous base. If standard Suzuki fails, immediately switch to the Molander Salt Protocol (Method A).
Reaction Decision Matrix
Use the following logic flow to select the optimal protocol for your target motif.
Figure 1: Decision matrix for coupling 4-Amino-3-chlorophenylboronic acid.
Part 2: Detailed Protocols
Method A: The Molander Salt Protocol (Stabilization Strategy)
Objective: Convert the unstable boronic acid into a potassium trifluoroborate (
) intermediate. This solid is air-stable, storable, and resistant to protodeboronation, releasing the active boronic acid slowly during coupling ("Slow Release Strategy").
Step 1: Conversion to Trifluoroborate
Dissolution: Dissolve 4-Amino-3-chlorophenylboronic acid (1.0 equiv) in a minimal amount of MeOH.
Salt Formation: Add saturated aqueous
(3.0 equiv) dropwise at 0°C.
Note: Glass etches; use a polypropylene vessel if possible.
Precipitation: Stir for 1 hour at room temperature. The mixture will turn into a thick slurry.
Isolation: Remove solvent in vacuo. Extract the solid with hot Acetone (the inorganic salts remain undissolved). Filter and concentrate the Acetone filtrate.
Crystallization: Precipitate the product by adding
to the concentrated Acetone solution. Filter the white solid ().
Objective: Coupling the boronic acid to an external nucleophile (e.g., Imidazole, Aniline, or Phenol) using Copper(II). This avoids the use of Palladium and tolerates the free amine on the scaffold.[3]
Protocol
Reagent Setup:
4-Amino-3-chlorophenylboronic acid (1.5 equiv).
Nucleophile (e.g., Imidazole) (1.0 equiv).
(1.0 equiv) - Stoichiometric copper is recommended for this substrate to ensure speed.
Base: Pyridine (2.0 equiv).
Additive: Molecular Sieves (4Å) - Critical to absorb water and prevent protodeboronation.
Solvent: Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE).
Atmosphere: Open air (drying tube) or
balloon. Oxygen is the terminal oxidant.
Procedure:
Combine solid reagents and sieves.
Add solvent and Pyridine.
Stir vigorously at Room Temperature (25°C).
Monitoring: The reaction mixture typically changes from blue (
) to green/brown during the cycle. If it turns black (Cu(0) precipitation), the oxidant is depleted.
Figure 2: Workflow and visual checkpoints for Chan-Lam coupling.
Method C: Petasis Borono-Mannich Reaction
Objective: Multicomponent reaction to synthesize complex benzylamines without isolating imine intermediates.
Components:
Amine: Secondary amine (e.g., Morpholine).
Carbonyl: Glyoxylic acid or Salicylaldehyde (highly reactive partners).[3]
Boronic Acid: 4-Amino-3-chlorophenylboronic acid.
Protocol
Solvent: Hexafluoroisopropanol (HFIP) or Ethanol. HFIP significantly accelerates the reaction.
Conditions: Mix Amine (1.0 equiv) and Aldehyde (1.0 equiv) first to form the iminium/imine species (30 mins).
Addition: Add Boronic Acid (1.2 equiv).
Reaction: Stir at 25°C–40°C for 12 hours.
Mechanism Note: The boron coordinates to the heteroatom of the aldehyde/imine, facilitating an intramolecular transfer of the aryl group. No metal catalyst is required.
Part 3: Comparative Data & Troubleshooting
Protocol Comparison Table
Feature
Suzuki (Standard)
Molander (Method A)
Chan-Lam (Method B)
Petasis (Method C)
Bond Formed
C-C (Biaryl)
C-C (Biaryl)
C-N / C-O
C-C (Alkyl-Aryl)
Catalyst
Pd(0)/Pd(II)
Pd(0)/Pd(II)
Cu(II)
None / Lewis Acid
Stability Risk
High (Protodeboronation)
Low (Protected)
Moderate
Low
Atom Economy
Low (Boronic waste)
Moderate
Low (Stoichiometric Cu)
High
Primary Use
Simple coupling
Complex/Slow coupling
Heteroatom arylation
Amino-alkylation
Troubleshooting Guide (Self-Validating Systems)
Protodeboronation Check:
Run a TLC of the reaction mixture against pure 3-chloroaniline. If this spot appears and grows, your C-B bond is hydrolyzing.
Correction: Lower temperature, switch to Method A (Molander salt), or use anhydrous conditions with a milder base (
).
Catalyst Poisoning (Suzuki):
If conversion stalls at <20%, the free amine is likely binding Pd.
Solution: Add 1.0 equiv of acetic acid to protonate the amine (forming the ammonium salt) or use a Buchwald precatalyst (e.g., XPhos Pd G2) designed to resist amine poisoning.
Purification:
The product of these reactions will contain the 4-amino-3-chloro moiety. This is weakly basic.
Tip: Acidify the crude mixture (1M HCl) to pull the product into the aqueous phase, wash organics (removes non-basic impurities), then basify and extract.
References
Molander, G. A., & Ellis, N. (2007).[4][5] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[5] Accounts of Chemical Research. [Link]
Evans, D. A., Katz, J. L., & West, T. R. (1998).[6] Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters. [Link]
Petasis, N. A., & Akritopoulou, I. (1993). The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters. [Link][4]
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. [Link]
protecting group strategies for 4-Amino-3-chlorophenylboronic acid synthesis
Executive Summary The synthesis of 4-Amino-3-chlorophenylboronic acid (and its pinacol ester) presents a classic chemoselectivity challenge in medicinal chemistry. The target molecule contains three reactive functionalit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 4-Amino-3-chlorophenylboronic acid (and its pinacol ester) presents a classic chemoselectivity challenge in medicinal chemistry. The target molecule contains three reactive functionalities: an aniline (nucleophile/oxidizable), an aryl chloride (electrophile, potential site for side-reactions), and the desired boronate (electrophile/Lewis acid).
Direct borylation of the unprotected aniline is often plagued by catalyst poisoning (Pd-amine coordination) and protodeboronation. This guide outlines two distinct strategies:
The "Gold Standard" Route (Boc-Protection): Prioritizes purity and operational simplicity using Miyaura borylation.
The "Process" Route (In-Situ Masking): Prioritizes atom economy using cryogenic lithium-halogen exchange.
Strategic Analysis: The Chemoselectivity Matrix
The primary failure mode in this synthesis is the de-chlorination of the aromatic ring during the activation of the bromine atom, or the protodeboronation of the final product.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the synthesis pathway based on scale and risk tolerance.
Pathway A: The Boc-Protection Strategy (Recommended)
This route uses tert-butyloxycarbonyl (Boc) to electronically deactivate the aniline and sterically hinder catalyst coordination. It is the most reliable method for generating the pinacol ester.
Mechanism & Rationale[3][4][5][6][7]
Protection:
converts the electron-rich aniline into a carbamate. This prevents the amine from poisoning the Palladium catalyst during the borylation step.
Borylation: We utilize the Miyaura Borylation .[1][2][3]
Catalyst:
is chosen for its large bite angle and stability.
Base: Potassium Acetate (KOAc) is critical. Unlike stronger bases (
), KOAc facilitates transmetallation without promoting the competitive Suzuki coupling of the product with the starting material.
Deprotection: Acidic cleavage removes the Boc group.
Critical Control Point: Oxygen exclusion is vital to prevent homocoupling.
Reagents:
N-Boc-4-bromo-2-chloroaniline (1.0 eq)
Bis(pinacolato)diboron (
) (1.1 eq)
(0.03 - 0.05 eq)
Potassium Acetate (KOAc) (3.0 eq)
Solvent: 1,4-Dioxane (anhydrous, degassed)
Procedure:
Charge solid reagents into a flask.
Evacuate and backfill with
(3 cycles).
Add degassed Dioxane.
Heat to 85°C for 4-12 hours. Note: Do not exceed 100°C to minimize de-chlorination risks.
QC Check: LCMS should show conversion to Boronate (M+H) and minimal des-bromo (dehalogenated) byproduct.
Workup:
Cool to RT. Filter through a Celite pad to remove Palladium black.
Concentrate filtrate.
Purification: Silica gel chromatography (Hexane/EtOAc gradient). Note: Pinacol esters can degrade on acidic silica; add 1%
to the eluent if streaking occurs.
Step 3: Deprotection (Optional - if free amine is needed)
Reagents: 4N HCl in Dioxane.
Procedure:
Dissolve the Boc-protected boronate in Dioxane.
Add 4N HCl/Dioxane (5 eq) at 0°C.
Stir at RT for 2 hours.
Isolation: The product often precipitates as the Hydrochloride salt. Filter and wash with
.
Storage: Store as the Pinacol ester or HCl salt. The free amino-boronic acid is unstable (auto-oxidation/protodeboronation).
Pathway B: The In-Situ Masking Strategy (Advanced)
For process chemists requiring high throughput, avoiding the isolation of the Boc intermediate is desirable. This method uses Lithium Hexamethyldisilazide (LHMDS) to temporarily "mask" the amine protons, followed by Lithium-Halogen Exchange.
Safety Warning: This reaction involves n-Butyllithium and cryogenic conditions. Strictly anhydrous environment required.
Mechanism[4][5][6]
Masking: LHMDS removes the amine protons, forming a Lithium anilide (
species). This prevents from being quenched by the amine protons.
Exchange:
performs Li-Hal exchange preferentially on the Bromine (weaker bond than Chlorine).
Quench: An electrophilic boron source (e.g., Isopropoxyboronic acid pinacol ester) traps the lithiated species.
Step A (Masking): Cool THF solution of aniline to -78°C . Add LHMDS dropwise. Stir for 30 min. The solution will likely turn yellow/orange (formation of Li-anilide).
Step B (Exchange): Add
-BuLi dropwise at -78°C .
Critical: Maintain temperature below -70°C. Higher temperatures may cause benzyne formation (elimination of LiCl) or scrambling of the Cl/Li positions.
Stir for 45 mins.
Step C (Borylation): Add
rapidly.
Step D (Warm up): Allow the mixture to warm to RT slowly over 2 hours.
Workup:
Quench with saturated
.
Extract with EtOAc.
Note: The LHMDS mask hydrolyzes upon workup, returning the free amine directly.
Comparative Data & Troubleshooting
Method Comparison
Feature
Pathway A (Boc-Miyaura)
Pathway B (In-Situ Lithiation)
Overall Yield
75 - 85%
50 - 65%
Purity Profile
High (>98%)
Moderate (Isomer/Benzyne risks)
Operation
3 Steps (2 isolations)
1 Pot (Telescoped)
Scalability
Excellent (Robust)
Challenging (Cryogenic)
Cost
Higher (Pd Catalyst, )
Lower (Li reagents cheap)
Troubleshooting Guide
Observation
Root Cause
Corrective Action
De-chlorination (M-Cl)
Pd catalyst too active or Temp too high.
Switch to .[2][6] Lower temp to 80°C. Ensure KOAc is dry.
Protodeboronation (Ar-H)
Boronic acid instability during workup.
Isolate as Pinacol Ester. Avoid strong basic workups.
Incomplete Conversion
Catalyst poisoning by free amine (Path A).
Ensure 100% Boc protection before borylation.
Benzyne Byproducts
Temp > -70°C during Lithiation (Path B).
Strictly control temp at -78°C.
References
Miyaura Borylation of Anilines
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
Boc-Protection Strategies in Borylation
Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with chloroarenes. Journal of the American Chemical Society, 124(27), 8001–8006.
Lithium-Halogen Exchange & In-Situ Protection
El Sheikh, S., & Schmalz, H. G. (2004).[7] Halogen-lithium exchange reactions under in situ-quench conditions: a powerful concept for organic synthesis.[7][8] Current Opinion in Drug Discovery & Development, 7(6), 882-895.[7]
Safety Data (MSDS)
4-Amino-3-chlorophenylboronic acid pinacol ester Safety Data Sheet.
optimizing Suzuki coupling reactions with 4-Amino-3-chlorophenylboronic acid
Status: Operational Ticket ID: SUZUKI-OPT-4A3Cl Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The Substrate Challenge You are working with 4-Amino-3-chlorophenylboronic acid . This...
You are working with 4-Amino-3-chlorophenylboronic acid . This is not a standard reagent; it is a "bifunctional" substrate that presents a specific set of conflicting chemical behaviors.
The "Suicide" Mechanism (Protodeboronation): The amino group (
) at the para position is a strong electron donor ( effect). This increases electron density at the carbon attached to the boron, significantly accelerating protodeboronation (hydrolysis of the C-B bond) under basic conditions.
The "Poison" Mechanism (Coordination): The free amine is a Lewis base that can competitively bind to the Palladium center, displacing phosphine ligands and deactivating the catalyst (formation of Pd-amine "dead" species).
The "Stabilizer" (The 3-Cl Substituent): The chlorine atom is ortho to the amine. This is your ally. It exerts an inductive withdrawing effect (
), reducing the nucleophilicity of the amine (less catalyst poisoning) and slightly stabilizing the C-B bond compared to the non-chlorinated analog.
This guide provides the optimized logic to balance these factors.
Module 1: Catalyst & Ligand Architecture
The Problem: Slow Activation = Low Yield
Standard catalysts like
or are often too slow for this substrate. If the oxidative addition (entry into the cycle) is slower than the rate of protodeboronation, your boronic acid decomposes before it can react.
The Solution: Buchwald Precatalysts (G3/G4)
We strictly recommend using Third or Fourth Generation Buchwald Precatalysts .
Why? These precatalysts release the active
species almost instantaneously upon exposure to base. This "burst" of active catalyst ensures the coupling reaction outcompetes the background decomposition of the boronic acid.
Ligand Choice:
XPhos or SPhos : These bulky dialkylbiaryl phosphines create a "steric wall" around the Pd center. This prevents the substrate's free amine from coordinating to the metal, solving the "poisoning" issue.
FAQs: Catalyst Selection
Q: Can I use Pd(OAc)2 and add SPhos separately?A: You can, but it is less reproducible. In situ reduction of Pd(II) to Pd(0) can be inconsistent and slow. Precatalysts (e.g., XPhos Pd G3) guarantee a 1:1 Pd:Ligand ratio and immediate activation.
Q: My reaction turns black immediately. Is this bad?A: With Buchwald G3/G4 catalysts, a rapid color change (often to dark orange or brown) indicates successful activation. However, a precipitation of Palladium Black indicates catalyst decomposition. If this happens, your ligand loading is too low, or oxygen ingress has occurred.
Module 2: Base & Solvent Engineering
The "Goldilocks" Base
Avoid: Strong bases (
, ). These rapidly accelerate protodeboronation of electron-rich boronic acids.
Recommended:Potassium Phosphate Tribasic (
) . It provides sufficient basicity to activate the boronic acid (forming the boronate species) without being aggressive enough to strip the boron group rapidly.
Solvent Systems: Solving the Zwitterion Issue
4-Amino-3-chlorophenylboronic acid exists as a zwitterion in neutral solution. It has poor solubility in pure toluene or pure ether.
Protocol: Use a biphasic system or a water-miscible polar solvent.
Option A (Standard): 1,4-Dioxane / Water (4:1 ratio).
Option B (Green): n-Butanol or Ethanol (if the electrophile tolerates it).
Module 3: Visualization of Failure Modes
The following diagram maps the kinetic competition occurring in your flask. Your goal is to maximize the green path and suppress the red paths.
Figure 1: Kinetic competition between productive coupling (Green) and substrate decomposition/poisoning (Red).
Module 4: Optimized Experimental Protocol (SOP)
This protocol is designed for a 1.0 mmol scale. Scale reagents linearly.
Reagents:
Aryl Halide (Electrophile): 1.0 equiv
4-Amino-3-chlorophenylboronic acid: 1.2 - 1.5 equiv (Excess required due to potential instability)
Catalyst: XPhos Pd G3 (2.0 - 4.0 mol%)
Base:
(3.0 equiv)
Solvent: 1,4-Dioxane (degassed) and Water (degassed) in a 4:1 ratio.
Step-by-Step:
Charge Solids: Add the Aryl Halide, Boronic Acid, Base (
), and Catalyst (XPhos Pd G3) to a reaction vial equipped with a stir bar.
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes (evacuate/refill cycles). Crucial: Oxygen kills the active catalyst.
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
Reaction: Heat to 80°C .
Note: Do not overshoot to 100°C+ unless necessary. Higher temps favor protodeboronation.
Monitoring: Check via LCMS after 1 hour. The G3 catalyst activates rapidly; if the reaction hasn't progressed in 2 hours, it likely won't.
Module 5: Troubleshooting Guide
Symptom
Diagnosis
Corrective Action
Boronic acid consumed, Aniline byproduct formed.
Protodeboronation. The reaction is too slow relative to hydrolysis.
1. Lower Temp to 60°C.2. Increase Catalyst loading to 5 mol%.3. Switch to SPhos Pd G3 (often faster for anilines).
Reaction stalls at 20% conversion.
Catalyst Death. The active Pd species has precipitated or oxidized.
1. Re-degas solvents rigorously.2. Add a second portion of catalyst (1 mol%) after 1 hour.
Low solubility of Boronic Acid.
Zwitterionic Aggregation.
1. Increase water ratio (up to 2:1 Dioxane:Water).2. Switch solvent to n-Butanol.
No reaction; Starting materials intact.
Oxidative Addition Failure. The aryl halide is too unreactive (e.g., Aryl Chloride).
1. Switch to Aryl Bromide or Iodide.2. If using Aryl Chloride, ensure temp is at least 80°C.
Module 6: Optimization Workflow
Use this decision tree to guide your optimization if the standard protocol fails.
Figure 2: Logic flow for diagnosing reaction failure.
References
Mechanistic Insight on Protodeboronation
Protodeboronation of Boronic Acids.[1][2][3][4] Wikipedia.
Catalyst Selection (Buchwald G3/G4)
G3 and G4 Buchwald Precatalysts: Features and Applic
Solubility & Zwitterions
Solvation Descriptors for Zwitterionic α-Aminoacids.
Amine Poisoning in Suzuki Coupling
Amine-Catalysed Suzuki–Miyaura-Type Coupling? The Identification and Isolation of the Palladium Culprits. ChemRxiv.
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic Hub: Why is your yield low?
Before altering your protocol, identify the specific failure mode. The synthesis of 4-Amino-3-chlorophenylboronic acid presents a "perfect storm" of three competing chemical challenges:
Symptom
Probable Root Cause
The Mechanism
Low Conversion (<30%)
Catalyst Poisoning
The free amine () coordinates strongly to the Pd center, displacing phosphine ligands and arresting the catalytic cycle.
Missing Product / Benzene Formation
Protodeboronation
The bond is cleaved by water/base.[1] The electron-withdrawing chlorine (ortho to boron) and the amino group make the ring electron-rich, accelerating hydrolytic cleavage.
"Greasy" Impurities / Low Purity
Pinacol Contamination
If using the Miyaura route, the pinacol byproduct codistills or co-elutes with the product. It is notoriously difficult to separate from amphoteric boronic acids.
The "Gold Standard" Protocol (Miyaura Borylation)
Do not attempt direct borylation of the free aniline unless you are using specialized Buchwald precatalysts (e.g., XPhos Pd G3). For consistent high yields (>80%), you must employ a Protection-Borylation-Global Deprotection strategy.
The choice of catalyst is critical to prevent dehalogenation of the Chlorine atom while activating the Bromine.
Recommended:
(3-5 mol%)
Why: The bidentate dppf ligand has a large bite angle, facilitating the reductive elimination of the boryl species while being bulky enough to discourage oxidative addition into the
Temp: 80-90°C. Do not exceed 100°C (promotes protodeboronation).
Critical Control Point:Oxygen Exclusion. Degas solvents via sparging with Argon for 20 mins.
promotes homocoupling of the aryl halide.
Step 3: Global Deprotection (The "Yield Trap")
Most yield is lost here. You must remove the Boc group and the Pinacol ester.
Method A (Standard): 4M HCl in Dioxane/MeOH.
Risk:[3] Pinacol remains in the reaction mixture and is hard to separate from the water-soluble amino-boronic acid.
Method B (High Purity - Recommended):Oxidative Hydrolysis .
Treat Boc-pinacol ester with
(3 eq) and in Acetone/Water (1:1).
Stir 12h at RT.
Mechanism: Periodate cleaves the pinacol diol, destroying it. The boronic acid precipitates or is extracted.[3][4][5][6]
Follow with mild acidic deprotection (TFA/DCM) for the Boc group if not cleaved.
Troubleshooting & FAQs
Q1: My product is streaking on the silica column. How do I purify it?
A: Boronic acids interact with the silanols on silica gel.
Fix 1 (The Additive): Add 1% Triethylamine (TEA) to your eluent. This neutralizes the acidic sites on the silica.
Fix 2 (The Sorbitol Trick): Do not purify the free acid. Purify the Pinacol Ester intermediate (which is stable and moves well on silica) before hydrolysis.
Fix 3 (Reverse Phase): Use C18 silica with Water/Acetonitrile (+0.1% Formic Acid).
Q2: I see the product by LCMS, but after workup, I only have the deboronated aniline.
A: You are suffering from Protodeboronation .
Cause: High pH during workup or heating in the presence of water.
Solution:
Use KOAc (weak base) instead of
during the coupling.
During workup, do not wash with strong base (NaOH). Keep pH neutral or slightly acidic (pH 5-6).
Avoid prolonged heating during the hydrolysis step.
Q3: How do I remove residual Pinacol without a column?
A: Pinacol is the "ghost" impurity. Use the Potassium Trifluoroborate (
/ if necessary, or use the salt directly in coupling reactions.
Purification Decision Tree
Use this logic flow to determine the best isolation strategy based on your impurity profile.
Figure 2: Purification logic for boronic acid recovery.
Stability & Storage
Issue: "My white powder turned into a gummy solid after 1 week."
Explanation: Boronic acids spontaneously dehydrate to form Boroxines (cyclic trimers). This is a reversible equilibrium driven by dryness.
Validation: Check NMR. Boroxines show broadened peaks.[8]
Fix: This is not degradation. The boroxine is equally reactive in Suzuki couplings (often better). If you need the free acid for analytics, recrystallize from water/acetone.
References
Miyaura Borylation (Original): Ishiyama, T., Murata, M., & Miyaura, N. (1995).[9][10] Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link
Pinacol Removal (NaIO4 Method): Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates.[7] Tetrahedron Letters, 46(46), 7899-7903. Link
Buchwald Ligands for Anilines: Billingsley, K. L., & Buchwald, S. L. (2008). An improved system for the palladium-catalyzed borylation of aryl halides with pinacol borane.[11][12] The Journal of Organic Chemistry, 73(14), 5589–5591. Link
addressing stability issues of 4-Amino-3-chlorophenylboronic acid in solution
Introduction 4-Amino-3-chlorophenylboronic acid is a bifunctional building block critical for Suzuki-Miyaura cross-coupling reactions and the development of carbohydrate sensors. However, its amphoteric nature—possessing...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Amino-3-chlorophenylboronic acid is a bifunctional building block critical for Suzuki-Miyaura cross-coupling reactions and the development of carbohydrate sensors. However, its amphoteric nature—possessing both a basic aniline moiety and a Lewis-acidic boronic acid group—creates a "perfect storm" for instability in solution.
This guide addresses the three primary failure modes: Protodeboronation (loss of the boron group), Boroxine Cycle Equilibrium (stoichiometry errors), and Oxidative Degradation (conversion to phenols).
Module 1: The Chemistry of Instability
To stabilize this molecule, you must understand the mechanisms driving its degradation. The 4-amino group (electron-donating) activates the aromatic ring, making the C-B bond susceptible to cleavage, while the 3-chloro group (electron-withdrawing) increases the Lewis acidity of the boron center.
Mechanism of Degradation & Equilibrium
The following diagram maps the kinetic and thermodynamic pathways active in your solution.
Figure 1: The dynamic equilibrium (yellow/green) vs. irreversible degradation pathways (red) of 4-A-3-Cl-PBA.
Key Instability Factors
Protodeboronation (The Silent Killer): The electron-rich amino group at the para position activates the ring towards electrophilic aromatic substitution. In the presence of protons (acidic media) or certain metal catalysts, the C-B bond is cleaved and replaced by Hydrogen, yielding 3-chloroaniline.
Boroxine Formation: In dry solvents (DMSO, DMF) or during storage, three monomer units dehydrate to form a cyclic boroxine trimer. This is not degradation but alters the effective molecular weight and stoichiometry if not accounted for.
Auto-Oxidation: Aqueous alkaline solutions exposed to air will slowly oxidize the C-B bond to a C-O bond (phenol formation).
Module 2: Solubilization & Preparation Protocols
Solvent Compatibility Table
Solvent System
Solubility
Stability Risk
Recommendation
Water (Neutral)
Low
High (Zwitterion ppt)
Avoid. Insoluble due to zero net charge at isoelectric point.
Methanol / Ethanol
High
Medium (Esterification)
Use Fresh Only. Forms boronic esters rapidly; complicates NMR/HPLC.
DMSO (Anhydrous)
Excellent
Low
Preferred. Ideal for stock solutions. Hygroscopic nature prevents boroxine crash-out.
DMF
Good
Medium
Good alternative, but amine impurities in DMF can accelerate deboronation.
Acetone
Moderate
Low
Avoid if possible; can form condensation products with the amine.
Aq. Base (NaOH)
High
High (Oxidation)
Use with Caution. Boronate anion forms; rapid oxidation if not degassed.
Protocol: Preparation of Stable Stock Solution (100 mM)
Objective: Create a stable stock solution for Suzuki coupling or biological assays.
Solvent Prep: Sparge anhydrous DMSO with Nitrogen or Argon for 15 minutes to remove dissolved Oxygen.
Weighing: Weigh the 4-A-3-Cl-PBA rapidly. The solid is hygroscopic; absorbed water shifts the weight, leading to stoichiometry errors.
Dissolution:
Add the solid to the degassed DMSO.
Critical Step: If the solution is hazy (zwitterion formation), add 1.0 equivalent of HCl (if compatible with downstream chemistry) or mild heating (40°C) to break intermolecular H-bonds.
Storage: Aliquot into amber glass vials with PTFE-lined caps. Purge headspace with Argon before sealing. Store at -20°C.
Module 3: Troubleshooting Guide (FAQ)
Q1: My HPLC shows a new peak at RRT 0.8 after 24 hours. What is it?
Diagnosis: This is likely 3-chloroaniline (protodeboronation product) or the phenol derivative.
Test: Check the mass spectrum.
Loss of ~26 Da (B(OH)2 -> H) indicates protodeboronation.
Loss of ~10 Da (B(OH)2 -> OH) indicates oxidation.
Fix: Ensure your solvent is degassed (prevents oxidation) and avoid strong acids or high temperatures during the reaction induction period.
Q2: The solid won't dissolve in my non-polar organic solvent (DCM/Toluene).
Reason: Boronic acids are polar, and the amino group adds zwitterionic character.
Fix: You cannot dissolve this directly in DCM.
Workaround: Dissolve in a minimal amount of Methanol or THF first, then dilute into your non-polar solvent. Alternatively, protect the amine (e.g., Boc-protection) to drastically increase lipophilicity.
Q3: My Suzuki coupling yield is low (<30%), and I see unreacted aryl halide.
Reason: The boronic acid is degrading before it can transmetalate. The amino group might be coordinating to the Palladium catalyst, poisoning it.
Fix:
Slow Addition: Add the boronic acid solution slowly to the reaction mixture over 1 hour (syringe pump) to keep its instantaneous concentration low relative to the catalyst.
Base Choice: Switch from strong bases (NaOH, KOtBu) to weaker bases (
or ).
Water: Ensure a small amount of water is present (e.g., Dioxane:Water 4:1). Water shifts the equilibrium from unreactive Boroxine -> Reactive Boronic Acid.
Module 4: Experimental Workflow Visualization
Follow this decision tree to handle the reagent correctly from shelf to reactor.
Figure 2: Decision tree for handling and solvent selection to minimize degradation.
References
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][2] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][3] Wiley-VCH.
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[2][4] Journal of the Chemical Society, Perkin Transactions 2, 1053–1058. [Link]
Technical Support Center: Scale-Up Synthesis of 4-Amino-3-chlorophenylboronic acid
Welcome to the technical support guide for the synthesis of 4-Amino-3-chlorophenylboronic acid. This document is designed for researchers, chemists, and process development professionals who are looking to scale this syn...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 4-Amino-3-chlorophenylboronic acid. This document is designed for researchers, chemists, and process development professionals who are looking to scale this synthesis from the bench to kilogram production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Introduction: The Utility of 4-Amino-3-chlorophenylboronic acid
4-Amino-3-chlorophenylboronic acid is a valuable bifunctional building block in modern medicinal chemistry. Its structure is frequently incorporated into complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2] The presence of the amino group provides a convenient handle for further derivatization, while the chloro and boronic acid moieties offer orthogonal reactivity for constructing biaryl systems common in pharmaceutical agents.[3]
However, scaling its synthesis presents distinct challenges related to the stability of intermediates, reaction control, and final product purity. This guide aims to provide practical, field-tested solutions to navigate these complexities.
Synthetic Overview: A Common Pathway
The most prevalent synthetic route involves the formation of an organometallic intermediate from a protected aniline precursor, followed by quenching with a borate ester and subsequent deprotection/hydrolysis. Amine protection is critical to prevent side reactions with the highly basic organometallic reagents.
Caption: General workflow for the synthesis of 4-Amino-3-chlorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to protect the amino group before the metal-halogen exchange?A1: The amino group (-NH₂) is acidic and will react destructively with the highly basic organolithium or Grignard reagents used for the metal-halogen exchange. This side reaction consumes at least two equivalents of your expensive organometallic reagent and prevents the formation of the desired aryl anion, leading to complete reaction failure. Silylation, for example with trimethylsilyl chloride (TMSCl), is a common and effective strategy to temporarily mask the amine's reactivity.[4]
Q2: What is protodeborylation and why is it a major concern with this molecule?A2: Protodeborylation is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 2-chloroaniline as a byproduct.[5] This process is often promoted by excess water, strong acidic conditions, or high temperatures during workup or purification. The electron-donating amino group can exacerbate this issue. Minimizing exposure to these conditions is critical for achieving high yields.
Q3: My final product shows complex or broad signals in the ¹H NMR, especially around the aromatic region. What could be the cause?A3: This is a classic sign of boroxine formation. Boronic acids can readily dehydrate, especially upon storage or during concentration, to form a cyclic trimer anhydride called a boroxine.[6] This boroxine will have a different NMR spectrum from the monomeric boronic acid and often co-exists as a mixture. While boroxines are generally reactive in subsequent coupling reactions, their presence complicates analysis and accurate massing. The issue can usually be resolved by recrystallizing the product from a solvent system containing water, which hydrolyzes the boroxine back to the desired boronic acid.[6]
Q4: Should I isolate the product as the boronic acid or its pinacol ester? What are the trade-offs?A4: While the boronic acid is often used directly, isolating the product as its pinacol ester (4-Amino-3-chlorophenylboronic acid, pinacol ester) offers significant advantages, especially for scale-up and storage.[7] Boronic esters are generally more stable, less prone to dehydration (boroxine formation) or protodeborylation, and are often crystalline solids that are easier to purify by chromatography or recrystallization.[8][9] The main trade-off is the addition of two synthetic steps: esterification after the initial borylation and, if needed, hydrolysis back to the boronic acid prior to use, although most modern coupling protocols are compatible with the pinacol ester directly.
Q5: What are the ideal storage conditions for 4-Amino-3-chlorophenylboronic acid?A5: The compound is sensitive to moisture and air.[4] It should be stored under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C).[10] Proper storage minimizes the risk of both boroxine formation and gradual degradation.
Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended corrective actions.
Problem Observed
Probable Cause(s)
Recommended Solution(s) & Scientific Rationale
Low or No Conversion of Starting Material
1. Inefficient Organometallic Formation: Presence of moisture in solvent or on glassware; poor quality or incorrectly titrated organolithium reagent; inactive magnesium turnings (for Grignard route).[4] 2. Incorrect Temperature: Temperature rising above -60°C during metal-halogen exchange, leading to decomposition of the thermally sensitive aryl anion.
1. Ensure Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum. Use freshly distilled anhydrous solvents (e.g., THF over sodium/benzophenone). Titrate organolithium reagents before use to confirm molarity. For Grignard reactions, activate magnesium with iodine or 1,2-dibromoethane.[11][12] 2. Maintain Strict Temperature Control: Use a reliable cooling bath (e.g., dry ice/acetone). On a large scale, add the organolithium reagent subsurface via a cannula or dip tube at a slow, controlled rate to manage the exotherm.
High Percentage of Protodeborylated Impurity
1. Premature Quench: Accidental introduction of moisture or acidic contaminants before or during the addition of the borate ester. 2. Harsh Workup Conditions: Quenching the reaction at room temperature or using a strong acid for pH adjustment can cleave the C-B bond.[5][13]
1. Maintain Inert Atmosphere: Ensure the reaction is under a positive pressure of nitrogen or argon throughout the addition sequence. 2. Optimize Quench & Hydrolysis: Add the borate ester at low temperature (-78°C). Allow the reaction to warm slowly to room temperature before quenching. Use a buffered or mild acidic quench (e.g., saturated aq. NH₄Cl) instead of strong acids like HCl.[11] Keep the temperature low during the initial stages of the workup.
Formation of Significant Biphenyl Homocoupling Impurity
1. Oxygen Contamination: The presence of O₂ can catalyze the homocoupling of the organometallic intermediate. 2. Reaction with Unreacted Starting Halide: The generated aryl anion can react with the starting aryl bromide in a Wurtz-type reaction, especially if the borylation step is slow.
1. Degas Solvents: Purge solvents with nitrogen or argon before use. Maintain a strict inert atmosphere throughout the process. 2. Ensure Rapid Borylation: Add the borate ester quickly (while maintaining temperature control) to the freshly formed aryl anion to ensure the desired reaction outcompetes the side reaction.
Product Fails to Crystallize or Oiling Out
1. Mixture of Boronic Acid and Boroxine: The presence of the boroxine trimer can inhibit crystallization and lead to oils or waxy solids.[6] 2. Residual Solvents or Impurities: Trapped organic solvents or the presence of greasy byproducts can prevent proper crystal lattice formation.
1. Force Hydrolysis to Monomer: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. Alternatively, perform a recrystallization from a water/organic co-solvent system to drive the equilibrium from the boroxine back to the monomeric acid.[6] 2. Improve Purification: After aqueous workup, ensure the organic layer is thoroughly dried (e.g., over anhydrous Na₂SO₄ or MgSO₄). Consider a trituration step with a non-polar solvent like hexane to wash away greasy impurities before attempting crystallization.
Exothermic Runaway During Scale-Up
1. Poor Heat Dissipation: The heat generated by the highly exothermic metal-halogen exchange reaction is not removed efficiently in a large reactor. 2. Addition Rate Too Fast: Adding the organolithium reagent too quickly causes a rapid accumulation of heat.
1. Use Appropriate Reactor: Ensure the reactor has a sufficient surface-area-to-volume ratio and a powerful cooling system. 2. Control Addition Rate: Use a calibrated syringe pump or addition funnel for slow, steady addition of the reagent. Monitor the internal reaction temperature closely and program the addition to pause if the temperature exceeds a set safety limit (e.g., -65°C).
Detailed Experimental Protocols for Scale-Up
Disclaimer: These protocols are intended as a guide and should be optimized for specific laboratory or plant conditions. All operations should be performed by trained personnel with appropriate safety precautions in place.
Protocol 1: Kilogram-Scale Synthesis of 4-Amino-3-chlorophenylboronic acid
This protocol is adapted from established procedures for analogous compounds.[4][11]
Step 1: Amine Protection (Silylation)
Charge a 20 L, flame-dried, jacketed reactor with 4-bromo-2-chloroaniline (1.00 kg, 4.84 mol) and anhydrous tetrahydrofuran (THF, 8 L).
Inert the reactor with argon. Cool the stirred solution to 0°C.
Slowly add n-butyllithium (2.5 M in hexanes, 4.07 L, 10.17 mol, 2.1 equiv) via a syringe pump over 3 hours, ensuring the internal temperature does not exceed 5°C.
After the addition is complete, stir the mixture at 0°C for 30 minutes.
Add trimethylsilyl chloride (TMSCl, 1.29 L, 10.17 mol, 2.1 equiv) dropwise over 2 hours, maintaining the temperature below 5°C.
Allow the reaction to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of the starting aniline. This solution of the protected aniline is used directly in the next step.
Step 2: Lithiation and Borylation
Cool the reactor containing the protected aniline solution to -78°C using a dry ice/acetone bath.
Slowly add n-butyllithium (2.5 M in hexanes, 2.03 L, 5.08 mol, 1.05 equiv) over 4 hours, ensuring the internal temperature remains below -70°C.
Stir the resulting mixture at -78°C for 1 hour after the addition is complete.
In a separate dry vessel, prepare a solution of trimethyl borate (0.85 L, 7.50 mol, 1.55 equiv) in anhydrous THF (2 L).
Add the trimethyl borate solution to the aryl lithium species over 2 hours via cannula, keeping the internal temperature below -70°C.
After the addition, stir the reaction mixture at -78°C for an additional hour, then allow it to warm slowly to room temperature overnight (approx. 16 hours).
Step 3: Hydrolysis and Isolation
Cool the reaction mixture to 0°C. Slowly and carefully quench the reaction by adding 2 M hydrochloric acid (approx. 5 L) until the pH of the aqueous layer is ~1-2. This step hydrolyzes both the borate ester and the silyl protecting group. Caution: The initial quench is highly exothermic.
Stir the biphasic mixture vigorously for 1 hour at room temperature.
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 2 L).
Combine the organic layers and wash with brine (2 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.
Step 4: Purification by Recrystallization
Transfer the crude solid to a clean reactor. Add a minimal amount of hot water (start with 3-4 L) until the solid just dissolves. The goal is to fully hydrolyze any boroxine present.[6]
Allow the solution to cool slowly to room temperature, then cool to 0-5°C for at least 4 hours to induce crystallization.
Collect the solid product by filtration, wash with a small amount of cold water, and then with cold hexane.
Dry the product in a vacuum oven at 40°C to a constant weight.
Expected Yield: 55-65%.
Quality Control: The final product should be analyzed by ¹H NMR, LC-MS, and Karl Fischer titration to confirm identity, purity (>98%), and water content.
Common Impurity Profile
Impurity Name
Structure
Source / Reason for Formation
2-Chloroaniline
(Aromatic ring with -NH₂ and -Cl)
Protodeborylation of the product or aryl anion intermediate.[5]
4-Bromo-2-chloroaniline
(Starting Material)
Incomplete metal-halogen exchange reaction.
4-Amino-3-chloro-biphenyl
(Two product molecules coupled)
Homocoupling of the aryl anion, often catalyzed by trace oxygen.
(4-Amino-3-chlorophenyl)boroxine
(Cyclic trimer of the product)
Dehydration of the final product during workup or storage.[6]
Troubleshooting Workflow
This decision tree can help diagnose issues during the synthesis process.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- Process for the preparation of substituted phenylboronic acids. Google Patents.
Technical Support Center: Efficient Catalyst Selection for Coupling with 4-Amino-3-chlorophenylboronic Acid
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-Amino-3-chlorophenylboronic acid. This guide is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-Amino-3-chlorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this unique building block in Suzuki-Miyaura and related cross-coupling reactions. Here, we will dissect the challenges posed by this substrate and provide actionable solutions in a question-and-answer format, supplemented with troubleshooting guides, detailed protocols, and mechanistic insights to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: What makes 4-Amino-3-chlorophenylboronic acid a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: The structure of 4-Amino-3-chlorophenylboronic acid presents a unique combination of electronic and steric challenges that can complicate standard Suzuki-Miyaura coupling protocols.
Potential for Catalyst Inhibition: The primary amino group (-NH2) can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively slowing down or halting the catalytic cycle.
Steric Hindrance: The chlorine atom at the ortho position to the boronic acid introduces significant steric bulk. This hindrance can impede the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[1]
Electronic Effects: The amino group is electron-donating, which can increase the electron density on the aromatic ring, potentially affecting the rate of transmetalation. Conversely, the chloro group is electron-withdrawing. This push-pull electronic nature can influence the reactivity of the boronic acid in a complex manner.
Propensity for Protodeboronation: Like many boronic acids, 4-Amino-3-chlorophenylboronic acid can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, rendering the boronic acid inactive for cross-coupling.[2] This can be exacerbated by the presence of water and certain bases.
Q2: Which palladium catalysts and ligands are recommended for coupling with this sterically hindered and potentially coordinating boronic acid?
A2: Overcoming the challenges of this substrate requires a carefully selected catalyst system. Generally, electron-rich and sterically bulky phosphine ligands are preferred as they can promote both the oxidative addition and reductive elimination steps of the catalytic cycle and can be effective for coupling with challenging substrates, including aryl chlorides.[2][3]
Catalyst/Ligand System
Key Features & Recommendations
Buchwald Ligands (e.g., SPhos, XPhos)
These are often the first choice for challenging couplings. Their steric bulk and electron-rich nature can accelerate the catalytic cycle and mitigate catalyst inhibition.[4][5] They are particularly effective when coupling with aryl chlorides.
Trialkylphosphine Ligands (e.g., P(t-Bu)3, PCy3)
These ligands are highly electron-donating and can be very effective in promoting the oxidative addition of less reactive aryl halides.[6]
N-Heterocyclic Carbene (NHC) Ligands
NHC ligands are strong electron donors and form very stable complexes with palladium, which can lead to high catalyst turnover numbers. They are a good alternative to phosphine ligands.[6]
Palladium Precatalysts
Using a pre-formed Pd(0) source like Pd(PPh3)4 or Pd2(dba)3 can sometimes be advantageous over in-situ generation from Pd(II) sources like Pd(OAc)2, which can sometimes lead to side reactions during the reduction step.[2][7]
Q3: How does the choice of base and solvent impact the success of the coupling reaction?
A3: The base and solvent system is critical for a successful Suzuki-Miyaura coupling, as it influences the activation of the boronic acid and the stability of the catalytic intermediates.[8]
Base Selection: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[9][10]
Inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4) are commonly used.[8] For substrates prone to protodeboronation, a weaker base or anhydrous conditions might be beneficial.
Fluoride bases such as potassium fluoride (KF) can be effective, especially when dealing with substrates that are sensitive to stronger bases.[6]
Solvent System: The solvent must be able to dissolve the reactants and the catalyst.
Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are frequently employed.[5]
Often, a co-solvent of water is used to dissolve the inorganic base.[11] However, the presence of water can increase the risk of protodeboronation, so a careful balance is necessary.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
This is a frequent challenge and can often be traced back to catalyst deactivation or suboptimal reaction conditions.
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Significant Formation of Side Products (Homocoupling, Protodeboronation)
Side reactions can significantly reduce the yield of the desired product.
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
Solution: Ensure thorough degassing of the reaction mixture and solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[7] Using a direct Pd(0) source can also sometimes mitigate homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.
Protodeboronation: The cleavage of the C-B bond is a common issue with boronic acids.
Solution: Minimize the amount of water in the reaction or use anhydrous conditions if possible. The use of potassium trifluoroborate salts or MIDA boronates can offer increased stability against protodeboronation.[12]
Experimental Protocols
The following is a general, robust starting protocol for the Suzuki-Miyaura coupling of 4-Amino-3-chlorophenylboronic acid. Optimization of the listed variables is highly recommended for each specific coupling partner.
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 4-Amino-3-chlorophenylboronic acid (1.2 eq), the base (2.0 eq), the palladium precatalyst (0.02 eq), and the ligand (0.04 eq).
Seal the flask with a septum.
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
Add the degassed solvent via syringe.
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing your reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
This guide provides a foundational understanding and practical advice for working with 4-Amino-3-chlorophenylboronic acid. Successful coupling reactions with this and other challenging substrates often require careful optimization of the reaction parameters. We encourage systematic screening of catalysts, ligands, bases, and solvents to achieve the best results in your specific application.
References
Al-Amin, M., & El-Sayed, M. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
Organic Syntheses. (2024, November 22).
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
BenchChem. (n.d.).
El-Faham, A., et al. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Chemistry Central Journal, 8(1), 69.
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
MDPI. (2017, March 23). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
Chemistry LibreTexts. (2023, June 30).
MDPI. (2015, January 22).
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
Grzybowski, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7365.
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving 4'-Amino-3',5'-dichloroacetophenone.
MDPI. (2023, January 29). Preformed Pd(II)
Molecules. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
Technical Guide: Optimizing Suzuki-Miyaura Couplings of 4-Amino-3-chlorophenylboronic Acid
Executive Summary: The Chemical Context Reagent: 4-Amino-3-chlorophenylboronic acid (CAS: 849062-24-4) Primary Application: Synthesis of biaryl scaffolds in kinase inhibitors and active pharmaceutical ingredients (APIs)....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Chemical Context
Reagent: 4-Amino-3-chlorophenylboronic acid (CAS: 849062-24-4)
Primary Application: Synthesis of biaryl scaffolds in kinase inhibitors and active pharmaceutical ingredients (APIs).
The Challenge:
This substrate presents a unique "push-pull" electronic conflict that dictates experimental success:
The "Push" (Amino Group): The C4-amino group is a strong resonance donor (
). While this stabilizes the C-B bond against some forms of hydrolysis, the free amine () is a potent ligand that can coordinate to Palladium (Pd), poisoning the catalyst and arresting the cycle.
The "Pull" (Chloro Group): The C3-chloro group is an inductive withdrawer (
). While generally stable, it can compete for oxidative addition if highly active catalysts (e.g., Pd-dialkylbiarylphosphines) are used, potentially leading to oligomerization.
This guide focuses on manipulating Base and Solvent variables to navigate these competing reactivities.
Critical Mechanistic Insights (Effect of Base & Solvent)
The Role of the Base
In Suzuki couplings, the base plays two contradictory roles:
Activation (Good): Converts the neutral boronic acid
into the reactive boronate species , which is required for transmetallation.
Destruction (Bad): High concentrations of hydroxide or strong bases can accelerate protodeboronation (cleavage of the C-B bond), replacing the boronic acid with a hydrogen.
Recommendation for this Substrate:
Use mild inorganic bases like Potassium Carbonate (
) or Potassium Phosphate () .
Avoid strong hydroxides (
) unless the reaction is extremely sluggish.
Avoid organic bases (
) as they often fail to generate the necessary boronate species efficiently in non-aqueous media.
The Role of the Solvent[1][2][3][4][5][6][7]
Solubility vs. Stability: This zwitterionic-like substrate requires polarity. However, protic solvents (Ethanol, Methanol) at high temperatures can promote side reactions.
The "Goldilocks" System: A biphasic mixture (e.g., Toluene/Water or Dioxane/Water) is superior. It keeps the bulk of the base in the aqueous phase and the catalyst in the organic phase, regulating the concentration of the active boronate species (Phase Transfer Catalysis principle).
Visualizing the Reaction Landscape
The following diagram maps the competing pathways dictated by your solvent and base choices.
Figure 1: Reaction landscape showing the competition between productive coupling (Green), catalyst poisoning (Yellow), and side reactions (Grey).
Troubleshooting Guide & FAQs
Issue 1: Reaction Stalls / Low Conversion
Symptom: Starting material remains, but no byproduct is forming.
Root Cause: Catalyst poisoning. The free amine (
) on your boronic acid is binding to the Palladium center, displacing the phosphine ligands and shutting down the cycle.
Corrective Action:
Switch Ligands: Move to bulky, electron-rich phosphines like XPhos or SPhos . These ligands are sterically demanding enough to prevent the amine from coordinating to the metal center.
Increase Temperature: Raise temperature to 100–110°C to promote ligand dissociation (if thermal stability allows).
Protect the Amine (Last Resort): If optimization fails, use the N-Boc protected analog.
Issue 2: Loss of Boronic Acid (Protodeboronation)
Symptom: You isolate the de-borylated byproduct (3-chloroaniline derivative).
Root Cause: Base concentration is too high or water content is excessive at high temperatures.
Corrective Action:
Buffer the Base: Switch from
to . Phosphate bases are often gentler on boronic acids.
Reduce Water: Move to a 10:1 Organic:Water ratio (instead of 3:1) or use anhydrous conditions with Cesium Fluoride (CsF) as the activator in dry Dioxane.
Issue 3: "Wrong" Coupling (Oligomerization)
Symptom: Complex mixture; mass spec shows multiple couplings.
Root Cause: The Chlorine atom on the ring is reacting.[1][2] This happens if you use a catalyst that is too active (e.g., Pd-XPhos) which can oxidatively add to aryl chlorides.
Corrective Action:
Downgrade Catalyst Activity: Use
or . These are active enough for the boronic acid coupling (if the partner is Br/I) but generally inert toward the aryl chloride on your boronic acid ring.
Optimized Experimental Protocol
Standardized procedure for coupling 4-Amino-3-chlorophenylboronic acid with an Aryl Bromide.
Why: Bidentate ligand resists displacement by the amine; moderate activity preserves the Ar-Cl bond.
Base:
(2.0 – 3.0 equiv)
Solvent System: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow
Degassing (Crucial): Sparge the Dioxane and Water separately with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition.
Assembly: In a reaction vial, combine the Aryl Bromide, Boronic Acid, and Base.
Solvent Addition: Add the degassed Dioxane/Water mixture.
Catalyst Addition: Add the Pd catalyst last. Seal the vial immediately.
Reaction: Heat to 90°C for 4–16 hours.
Checkpoint: Monitor by LC-MS.[3] If the boronic acid is consumed but SM remains, add 0.5 equiv more boronic acid.
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. Dry over
Note: The product is a basic aniline. Ensure the aqueous wash is not acidic, or you will lose your product to the water layer.
Solvent & Base Screening Data
Comparative efficiency of conditions for unprotected amino-boronic acids.
Solvent System
Base
Yield Potential
Risk Profile
Best For...
Dioxane / H2O (4:1)
High
Low
General Purpose. Best balance of solubility and stability.
Toluene / H2O (10:1)
Medium
Very Low
Sensitive Substrates. Minimizes protodeboronation but may have solubility issues.
DMF (Anhydrous)
High
Medium
Water-Sensitive Substrates. Prevents hydrolysis but DMF is hard to remove.
Ethanol / H2O
Low
High
Avoid. High risk of protodeboronation and side reactions.
Decision Tree for Optimization
Figure 2: Logical flow for troubleshooting reaction failures.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link
Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
BenchChem Application Notes. (2025). Protocols for Suzuki Coupling Reactions Involving Amino-chlorophenyl Derivatives. Link
Executive Summary: The "Dual-Personality" Challenge
Purifying 4-Amino-3-chlorophenylboronic acid (CAS 380430-53-5) presents a unique challenge due to its amphoteric nature.[1] It possesses a basic aniline function (susceptible to oxidation) and an acidic boronic acid group (susceptible to dehydration and protodeboronation).[1]
Most users encounter two primary failure modes:
"False" Impurities: The compound exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine), often mistaken for impurity in NMR/HPLC.[1]
Oxidative Degradation: The electron-rich amino group promotes rapid oxidation (browning) if recrystallization is performed without inert gas protection.[1]
This guide details two validated purification protocols: Aqueous-Organic Recrystallization (for immediate use) and HCl Salt Conversion (for long-term stability).[1]
Decision Matrix: Selecting Your Method
Before starting, determine the optimal workflow based on your downstream application.[1]
Figure 1: Strategic decision tree for selecting the purification method based on downstream requirements.
Protocol A: Mixed-Solvent Recrystallization (The "Gentle" Method)[1][2]
Best For: Preparing material for immediate cross-coupling reactions.[1]
Principle: The 3-chloro substituent reduces water solubility compared to simple aminophenylboronic acids.[1] A semi-polar organic co-solvent is required to dissolve the compound before forcing precipitation with water.[1]
Reagents:
Acetonitrile (HPLC Grade) or Ethanol (Absolute).[1]
Inert Setup: Flush a 2-neck round-bottom flask with nitrogen.[1] Oxygen is the enemy of the amino group.[1]
Dissolution: Add crude solid (1.0 eq). Add Acetonitrile (approx. 5-7 mL per gram of solid).[1] Heat gently to 50-60°C. Do not boil aggressively.
Note: If insoluble particles remain, filter hot through a glass frit (avoid paper filters which may introduce fibers/moisture).[1]
Precipitation: While stirring rapidly at 50°C, add degassed Water dropwise until a persistent turbidity (cloudiness) appears.[1]
Ratio Target: Final solvent ratio should be roughly 1:3 (Organic:Water).[1]
Crystallization: Remove heat. Allow the flask to cool slowly to room temperature on a cork ring. Then, place in an ice bath (0-4°C) for 2 hours.
Isolation: Filter the off-white crystals. Wash with cold 10% Acetonitrile/Water.[1]
Drying (Critical): Dry under high vacuum at room temperature. Avoid oven drying >60°C to prevent boroxine formation.[1]
Protocol B: HCl Salt Conversion (The "Robust" Method)
Best For: Removing non-basic impurities and long-term storage.[1]
Principle: Protonating the amine (-NH3+) renders the molecule highly polar and crystalline, while non-basic impurities remain in the organic mother liquor.[1]
Reagents:
2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate.[1]
Dissolution: Dissolve crude material in 2-MeTHF (10 mL/g). The solution should be clear.
Acidification: Cool to 0°C. Dropwise add HCl in Dioxane (1.1 equivalents).
Observation: A thick white precipitate will form immediately.[1]
Maturation: Stir at 0°C for 30 minutes to ensure complete salt formation.
Isolation: Filter the solid.
Wash: Wash the cake liberally with Ethyl Acetate (removes organic impurities) followed by Hexanes (removes residual solvent).[1]
Result: You now have 4-Amino-3-chlorophenylboronic acid hydrochloride .
Usage Note: When using this in Suzuki couplings, simply add an extra equivalent of base (e.g., K2CO3) to the reaction to neutralize the HCl.[1]
Troubleshooting & FAQs
Q1: My NMR shows a messy baseline and broad peaks. Is my compound impure?
Diagnosis: Likely Boroxine Equilibrium , not necessarily chemical impurity.[1]
Mechanism: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1] This is reversible.
Solution:
NMR Trick: Add 1 drop of D2O and 1 drop of NaOD (or K2CO3) to your NMR tube.[1] This hydrolyzes the boroxine back to the monomeric boronate species, sharpening the peaks.[1]
Reference: See Hall, D. G.[1] Boronic Acids [1] for detailed spectral data on boroxine-boronic acid equilibria.[1][3]
Figure 2: The reversible dehydration cycle.[1] "Impure" dry samples often contain the Trimer, which is chemically active and usable.[1]
Q2: The solid turned grey/brown during drying. What happened?
Diagnosis:Oxidative Degradation .
Cause: The 4-amino group is electron-donating, making the phenyl ring susceptible to air oxidation, especially when wet or in solution.[1]
Corrective Action:
Rescue: If the color is light grey, wash with cold Dichloromethane (DCM).[1] The oxidized impurities are often more soluble in DCM than the zwitterionic boronic acid.[1]
Q3: My yield is >100%. Why?
Diagnosis:Solvation or Wet Cake .
Cause: Boronic acids form strong hydrogen bond networks with water and alcohols.[1]
Fix:
Do not heat excessively to dry (causes boroxines).[1]
Perform Azeotropic Drying : Dissolve the solid in Dichloromethane and evaporate.[1] Repeat 3x. This pulls water out without thermal stress.[1][4]
Q4: Can I recrystallize from hot water alone?
Analysis: Not recommended for the 3-chloro derivative.[1]
Reasoning: While standard phenylboronic acid dissolves in hot water [2], the chlorine atom increases lipophilicity.[1] You would need to boil the water (100°C) to dissolve it, which risks Protodeboronation (cleavage of the C-B bond) [3].[1] The mixed-solvent method (Method A) allows dissolution at safer temperatures (50-60°C).[1]
Significantly higher shelf-life than Free Base.[1]
References
Hall, D. G.[1] (Ed.).[1][5] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]
Organic Syntheses, Coll.[1] Vol. 10, p.215 (2004); Vol. 75, p.61 (1998).[1] Discussion on recrystallization of 4-chlorophenylboronic acid. [1]
Kuivila, H. G., Reuwer, J. F., & Mangravite, J. A. (1964).[1] Electrophilic Displacement Reactions. Journal of the American Chemical Society.[1][6] (Discussing Protodeboronation mechanisms). [1]
Santucci, L., & Gilman, H. (1958).[1] Preparation of Aminophenylboronic Acids. Journal of the American Chemical Society.[1][6] [1]
evaluating the performance of 4-Amino-3-chlorophenylboronic acid in different catalytic systems
Topic: Evaluating the Performance of 4-Amino-3-chlorophenylboronic Acid in Different Catalytic Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Evaluating the Performance of 4-Amino-3-chlorophenylboronic Acid in Different Catalytic Systems
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Profile[1]
4-Amino-3-chlorophenylboronic acid (CAS: 849062-24-4 for the acid; 721960-43-6 for the pinacol ester) represents a unique scaffold in medicinal chemistry, particularly for kinase inhibitor development where the ortho-chloroaniline motif is critical for binding affinity.
Unlike simple phenylboronic acids, this molecule presents a dual challenge and a hidden advantage:
The Challenge: The free amino group (-NH₂) is a Lewis base that can coordinate to Palladium (Pd), potentially poisoning the catalyst or leading to Buchwald-Hartwig side reactions.
The Advantage (The "Chloro Effect"): The chlorine atom at the 3-position (ortho to the amine) exerts an electron-withdrawing inductive effect (-I). This reduces the basicity of the amine, making it less likely to poison the catalyst compared to the non-chlorinated 4-aminophenylboronic acid. Furthermore, it stabilizes the C-B bond against protodeboronation, a common failure mode for electron-rich amino-boronates.
This guide evaluates three distinct catalytic systems for coupling this reagent, ranging from standard laboratory protocols to high-efficiency industrial workflows.
Comparative Analysis of Catalytic Systems
The following analysis compares the performance of 4-Amino-3-chlorophenylboronic acid across three distinct Pd-catalyst generations.
Pros: Cheap, readily available, standard in academic labs.
Cons: The unhindered amine of the substrate can compete with PPh₃ for the Pd center. Requires higher catalyst loading (5-10 mol%) to overcome deactivation. Protodeboronation is observed if reaction times exceed 12 hours.
System B: The "High-Fidelity" (Buchwald Generation)
Base/Solvent: K₃PO₄ / THF:Water (10:1) or Toluene:Water[1]
Performance Verdict:Superior (Recommended)
Mechanism: XPhos is a bulky, electron-rich dialkylbiaryl phosphine. Its steric bulk creates a "protective shell" around the Pd, physically preventing the substrate's nitrogen atom from coordinating.
Pros: High yields (>90%), fast kinetics (<2 hours), works with aryl chlorides.
Cons: Higher cost of ligand/precatalyst.
System C: The "Green" Micellar System
Catalyst: Pd(dtbpf)Cl₂ or Pd/C
Surfactant: TPGS-750-M (2 wt% in water)
Performance Verdict:Specialized (Scale-Up Ready)
Mechanism: Reaction occurs within the lipophilic core of micelles in water. The high local concentration of reactants accelerates the rate.
Pros: Environmentally benign (water solvent), room temperature operation.
Cons: Substrate solubility can be tricky; requires specific surfactant optimization.
Performance Data Summary
Metric
System A: Standard (PPh₃)
System B: Buchwald (XPhos)
System C: Green (Micellar)
Typical Yield
45 - 60%
88 - 96%
70 - 85%
Reaction Time
12 - 24 Hours
1 - 4 Hours
6 - 12 Hours
Catalyst Loading
5 - 10 mol%
0.5 - 2 mol%
1 - 3 mol%
Side Reactions
Protodeboronation, N-arylation
Minimal
Hydrolysis of sensitive groups
Suitability
Simple Aryl Bromides
Complex/Steric Aryl Chlorides
Large Scale / GMP
Mechanistic Visualization
The diagram below illustrates why System B (XPhos) outperforms System A. The 3-Chloro substituent plays a pivotal role in modulating the amine's reactivity, but the Ligand choice is the ultimate determinant of success.
Caption: Mechanistic divergence showing how ligand selection interacts with the substrate's 3-chloro group to prevent catalyst poisoning.
Recommended Experimental Protocol (System B)
This protocol utilizes the XPhos Pd G3 system, which generates the active mono-ligated Pd(0) species in situ, ensuring maximum activity for the 4-amino-3-chlorophenylboronic acid scaffold.
Charge Solids: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), 4-Amino-3-chlorophenylboronic acid (1.2 mmol, 205 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: While XPhos G3 is air-stable, the active catalytic species is oxygen-sensitive.
Solvent Addition: Add THF (4 mL) via syringe. Stir briefly to dissolve solids.
Base Addition: Degas the 0.5 M K₃PO₄ solution by sparging with nitrogen for 10 minutes. Add 6 mL of this solution to the reaction vial.
Reaction: Heat the biphasic mixture to 60°C with vigorous stirring (1000 rpm).
Checkpoint: The vigorous stirring is crucial to ensure phase transfer between the organic layer (catalyst/substrate) and aqueous layer (base/boronate activation).
Monitoring: Monitor by HPLC or TLC. Reaction is typically complete in 1-2 hours.
TLC Visualization: The product will likely be fluorescent or UV active. The starting boronic acid stays at the baseline in non-polar eluents.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL). Separate layers. Wash organic layer with Brine. Dry over Na₂SO₄.[2]
Purification: Concentrate and purify via silica gel chromatography.
Tip: If the product contains the free amine, pre-treat the silica column with 1% Triethylamine to prevent streaking.
Optimization Decision Tree
Use this logic flow to adapt the protocol if your specific coupling partner presents difficulties.
Caption: Logical workflow for selecting and troubleshooting reaction conditions.
References
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Lipshutz, B. H., & Taft, B. R. (2008). Heterogeneous-to-Homogeneous Catalysis within the Polymer Nanoreactor Core of TPGS-750-M in Water. Organic Letters, 10(9), 1329–1332. Link
Santa Cruz Biotechnology. (n.d.). 4-Amino-3-chlorophenylboronic acid, pinacol ester Product Data. Link
alternatives to 4-Amino-3-chlorophenylboronic acid for specific synthetic transformations
This comparative guide details the technical alternatives to 4-Amino-3-chlorophenylboronic acid (CAS 849052-26-2) . The parent compound is a critical building block in medicinal chemistry, particularly for kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
This comparative guide details the technical alternatives to 4-Amino-3-chlorophenylboronic acid (CAS 849052-26-2) .
The parent compound is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., forming the hinge-binding motif). However, like many electron-rich amino-aryl boronic acids, it suffers from protodeboronation , variable stoichiometry (due to boroxine formation), and purification difficulties.
This guide evaluates three superior alternatives: the Pinacol Ester , the Potassium Trifluoroborate , and the MIDA Boronate .
Executive Summary: The Instability Challenge
4-Amino-3-chlorophenylboronic acid possesses a free amino group para to the boronic acid. While the meta-chloro substituent provides some inductive stabilization, the electron-donating amine significantly increases the rate of protodeboronation under the basic conditions required for Suzuki-Miyaura coupling.
Mechanism of Failure: The amino group donates electron density into the ring, facilitating protonation at the ipso-carbon (C-B bond), leading to C-B bond cleavage and the formation of 3-chloroaniline (a common impurity).
The Solution: Masking the boron species to reduce Lewis acidity or steric susceptibility until the transmetallation step.
Detailed Analysis of Alternatives
Alternative A: The Pinacol Ester (Standard Industry Standard)
Chemical Name: 4-Amino-3-chlorophenylboronic acid pinacol ester
CAS: 721960-43-6
Structure: Boron atom protected by a cyclic pinacol diol.
Feature
Performance vs. Parent Acid
Technical Insight
Stability
High
The steric bulk of the methyl groups prevents hydrolytic attack and boroxine formation. Stable on silica gel.
Reactivity
Moderate
Requires in-situ hydrolysis (base-promoted) to the active boronate species. May require longer reaction times.
Atom Economy
Lower
The pinacol group (C6H12O2) is waste.
Purification
Excellent
Compatible with standard flash chromatography (unlike the free acid which streaks).
Best For: Routine medicinal chemistry, scale-up (kg), and reactions requiring anhydrous purification.
Alternative B: Potassium Trifluoroborate (The Robust Salt)
Chemical Name: Potassium (4-amino-3-chlorophenyl)trifluoroborate
CAS: (Derivative of 849052-26-2)
Structure: Tetracoordinate boron species (
).
Feature
Performance vs. Parent Acid
Technical Insight
Stability
Very High
Air and moisture stable indefinitely. Resistant to oxidative conditions.
Reactivity
Tunable
Reacts via a "slow-release" mechanism.[1] Hydrolysis to the boronic acid is the rate-limiting step, keeping free acid concentration low and suppressing protodeboronation.
Solvent System: THF:H2O (3:1 ratio). Crucial: Water is required for hydrolysis.
Procedure:
Charge a reaction vial with the trifluoroborate salt, aryl halide, base, and catalyst.
Evacuate and backfill with Nitrogen (x3).
Add degassed THF/H2O solvent mixture.
Heat to 80 °C for 4–12 hours.
Workup: Dilute with EtOAc, wash with water. The trifluoroborate salts are inorganic and wash away; the product is organic.
Mechanistic Visualization: The "Slow Release" Advantage[3]
The following diagram explains why the Trifluoroborate and Pinacol ester outperform the free acid in difficult couplings.
Figure 2: The "Slow Release" mechanism minimizes the standing concentration of the unstable free acid.
References
Synthesis and Application of Pinacol Esters:
Title: A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester.
Source: Heterocycles, Vol. 89, No. 12, 2014.[2]
Link:[Link]
Protodeboronation Mechanisms:
Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.
Source:Journal of Organic Chemistry, 2014, 79 (11), 5365-5368.[3]
Link:[Link]
head-to-head comparison of boronic acids versus boronate esters in coupling reactions
Topic: Head-to-Head Comparison of Boronic Acids versus Boronate Esters in Coupling Reactions Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Head-to-Head Comparison of Boronic Acids versus Boronate Esters in Coupling Reactions
Content Type: Technical Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary: The Strategic Landscape
In the arsenal of palladium-catalyzed cross-coupling (Suzuki-Miyaura), the choice between Boronic Acids (RB(OH)₂) and Boronate Esters (RB(OR)₂) is rarely arbitrary. It is a calculated trade-off between reactivity and stability .
While boronic acids represent the "active" nucleophilic species required for transmetallation, they suffer from inherent instability (protodeboronation, boroxine formation). Boronate esters (typically pinacol or neopentyl glycol) act as robust surrogates—effectively "masked" nucleophiles that simplify purification but often introduce a kinetic bottleneck: the requirement for in situ hydrolysis.
This guide dissects the mechanistic and practical differences to empower you to select the optimal reagent for your specific substrate class.
Mechanistic Divergence: The Hydrolysis Bottleneck
To understand performance differences, one must look at the catalytic cycle. The widely accepted mechanism involves the formation of a boronate "ate" complex prior to transmetallation.
Boronic Acids: React directly with the base (hydroxide or alkoxide) to form the reactive hydroxyboronate species
. This species transmetallates rapidly with the Oxidative Addition Complex (Pd-Ar-X).
Boronate Esters: Often exist in a "pre-activation" state. Sterically hindered esters (like Pinacol) react slowly with base. In many aqueous systems, the ester must hydrolyze to the free acid before it can enter the catalytic cycle.[1] This creates a "slow-release" mechanism that can be beneficial for unstable substrates but detrimental for unreactive ones.
Visualization: The Dual Pathway Mechanism
The following diagram illustrates the kinetic pathways, highlighting the hydrolysis step required for esters.
Figure 1: The Mechanistic Pathways. The red dashed line represents the hydrolysis bottleneck often observed with bulky boronate esters.
Head-to-Head Performance Metrics
A. Reactivity & Atom Economy
Boronic acids are generally more atom-economical and faster reacting.[2] A pinacol ester carries the weight of the pinacol ligand (
, MW ~116), which becomes waste.
Metric
Boronic Acid (Ph-B(OH)₂)
Pinacol Ester (Ph-BPin)
Verdict
Atom Economy
High (Ligand mass loss: ~34 Da)
Low (Ligand mass loss: ~118 Da)
Acid Wins
Transmetallation Rate
Fast (Direct formation of 'ate' complex)
Slow (Often rate-limited by hydrolysis)
Acid Wins
Base Requirement
Mild bases often suffice ()
Stronger bases/heat often needed to force hydrolysis
Acid Wins
B. Stability & Storage (The "Protodeboronation Trap")
This is where esters dominate. Boronic acids, particularly heteroaromatic ones (e.g., 2-pyridyl), are prone to protodeboronation (loss of boron, replaced by hydrogen) and oxidation .
The 2-Pyridyl Case: 2-Pyridyl boronic acid decomposes rapidly in solution.[3] The corresponding pinacol ester is significantly more stable, allowing it to survive the reaction conditions long enough to couple.
Boroxine Formation: Free acids spontaneously dehydrate to form cyclic trimers (boroxines). This makes stoichiometry calculations difficult, as "100% boronic acid" is often a mixture of acid and anhydride.
C. Purification & Handling[5][6][7][8][9]
Boronic Acids: Highly polar.[4] They streak on silica gel and are difficult to elute without adding polar modifiers (MeOH/AcOH). They are often hard to monitor by HPLC due to peak tailing.
Boronate Esters: Non-polar.[5] They behave like standard organic molecules on silica, allowing for easy flash chromatography. Caveat: Some esters hydrolyze on the silica column, leading to yield loss.[6]
Decision Framework: When to Use Which?
Use the following logic gate to determine your starting material.
Figure 2: Decision Matrix for Reagent Selection.
Experimental Protocols
Protocol A: High-Reactivity System (Boronic Acid)
Best for: Sterically hindered aryl halides or unactivated chlorides.
Charge a reaction vial with aryl halide, boronic acid, Pd(OAc)₂, ligand, and K₃PO₄.
Evacuate and backfill with Nitrogen (x3).
Add degassed Toluene and Water.
Heat to 80-100°C. Note: Reaction is often complete < 2 hours due to rapid transmetallation.
Workup: Acidify aqueous layer slightly to keep excess boronic acid in the water phase, extract organics.
Protocol B: Controlled Release System (Pinacol Ester)
Best for: Unstable heteroaromatics or when purification of the starting material was required.
Reagents:
Aryl Halide (1.0 equiv)
Aryl Boronate Pinacol Ester (1.2 equiv)
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃ (3.0 equiv)
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
Combine halide, ester, catalyst, and base in a vial.
Add Dioxane/Water mixture. Crucial: Water is required to hydrolyze the Pinacol ester to the active acid species.
Heat to 90-110°C. Note: Induction periods are common while hydrolysis occurs.
Workup: Pinacol byproduct is difficult to remove.[7][4] Wash organic layer extensively with water or brine.
Protocol C: Conversion of Acid to Pinacol Ester (Protection)
If your boronic acid is degrading on the shelf, convert it to the ester.
Suspend Boronic Acid (1 equiv) in dry CH₂Cl₂ or Toluene.
Add Pinacol (1.1 equiv) and MgSO₄ (2 equiv) as a drying agent.
Stir at Room Temperature for 2-12 hours.
Filter off MgSO₄ and concentrate.
Result: Clean Pinacol Ester, usually requiring no further purification.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
Knapp, D. M., et al. (2010). MIDA Boronates: A General Platform for Boronic Acid Construction. Journal of the American Chemical Society. Link
Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society. Link
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
Comparative Assessment of Purification Strategies for Aryl and Alkyl Boronic Acids
Introduction: The "Chameleon" Nature of Boronic Acids Boronic acids ( ) are ubiquitous in medicinal chemistry, primarily as precursors for Suzuki-Miyaura coupling and as proteasome inhibitors (e.g., Bortezomib). However,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Chameleon" Nature of Boronic Acids
Boronic acids (
) are ubiquitous in medicinal chemistry, primarily as precursors for Suzuki-Miyaura coupling and as proteasome inhibitors (e.g., Bortezomib). However, their purification presents a unique set of challenges that often confound standard laboratory protocols.
Unlike typical organic carboxylic acids, boronic acids exist in a dynamic equilibrium. They spontaneously dehydrate to form cyclic trimers (boroxines) and interact reversibly with diols and silanols. This "chameleon" behavior leads to three primary failure modes during purification:
Tailing/Streaking on Silica: Hydrogen bonding between the boronic acid hydroxyls and silanol groups on silica gel causes irreversible adsorption or severe peak broadening.
Variable Stoichiometry: The equilibrium between the free acid and the boroxine anhydride makes gravimetric analysis and NMR integration difficult.
Protodeboronation: Under certain pH conditions (particularly high pH or in the presence of metal catalysts), the C-B bond can cleave, destroying the molecule.
This guide objectively compares four distinct purification methodologies, moving from traditional techniques to advanced "phase-switch" strategies.
Mechanism of Instability & Equilibrium
To select the right method, one must understand the species present in the flask. The following diagram illustrates the equilibrium that dictates solubility and chromatographic behavior.
Figure 1: The dynamic equilibrium of boronic acids. Dehydration leads to boroxines (favored in non-polar solvents), while high pH leads to ionization. Silica interactions (dashed box) compete with elution.
Comparative Methodologies
Method A: Recrystallization (The Classical Approach)
Best for: Large-scale (>10g) purification of stable aryl boronic acids.
Recrystallization is the most cost-effective method for scaling up, provided the compound is a solid. The equilibrium between boronic acid and boroxine is solvent-dependent.
Protocol:
Dissolve the crude solid in a minimum amount of hot water or aqueous acetonitrile (H₂O/MeCN).
Crucial Step: If the compound is prone to dehydration, avoid non-polar solvents like toluene, which drive boroxine formation.
Allow to cool slowly. The presence of water pushes the equilibrium toward the free acid form (
), which is often less soluble in cold water than the impurities.
Filter and wash with cold hexanes (to remove non-polar organic impurities).
Expert Insight: Santucci and Gilman established that recrystallization from water typically yields the free acid, whereas non-polar solvents yield the anhydride [1].
Best for: Removing neutral organic impurities from stable boronic acids.
This method exploits the Lewis acidity of the boron atom.[1][2] Boronic acids (pKa ~8-10) are converted to water-soluble boronate anions at high pH, leaving non-acidic impurities in the organic layer.
Protocol:
Dissolve crude mixture in Et₂O or CH₂Cl₂.
Extract with 1M NaOH or KOH (pH > 10). Caution: Monitor for protodeboronation.
Discard the organic layer (contains neutral impurities).
Acidify the aqueous layer carefully with 1M HCl to pH ~5-6.
Extract the re-formed boronic acid back into Et₂O/EtOAc.
Dry and concentrate.
Risk: Electron-rich aryl boronic acids (e.g., 2,6-dimethoxyphenyl) are highly susceptible to C-B bond cleavage under basic conditions [2].
Method C: Sorbitol "Catch and Release" (Phase-Switch)
Best for: Complex mixtures, unstable substrates, and avoiding chromatography entirely.
Developed by the Hall group, this is arguably the most robust method for high-value intermediates. It utilizes the high affinity of boron for cis-1,2-diols (like sorbitol) to form a water-soluble complex, effectively "tagging" the boronic acid into the aqueous phase [3].
Protocol:
Catch: Dissolve crude mixture in Et₂O. Add an aqueous solution of Sorbitol (1M) and Na₂CO₃ (to adjust pH > 9).
Stir for 15-30 mins. The boronic acid forms a tetrahedral boronate-sorbitol complex (water soluble).
Wash: Separate layers. Discard the organic layer (impurities). Wash the aqueous layer with fresh Et₂O.
Release: Acidify the aqueous layer with 4M HCl (pH ~1). This hydrolyzes the ester.
Incubate for 30-60 mins to ensure full hydrolysis.
Extract pure boronic acid into EtOAc.
Figure 2: The Sorbitol "Phase-Switch" workflow. This method avoids silica gel entirely.[3]
Method D: Modified Silica Chromatography
Best for: When other methods fail and fractionation is required.
Standard silica gel is acidic and contains metal impurities that bind boronic acids. To make chromatography work, the stationary phase must be modified.
Protocol Options:
Option 1 (Additives): Add 1% Acetic Acid (to suppress ionization) OR 1% Triethylamine (to block silanols) to the eluent.
Option 2 (Boric Acid Impregnation): Pre-treat the silica gel with boric acid. This saturates the active sites on the silica, preventing the target boronic acid from sticking [4].
Performance Comparison Data
The following data summarizes typical recovery rates and purities observed in literature and application settings.
Feature
Recrystallization
pH Extraction (LLE)
Sorbitol "Catch & Release"
Modified Silica Column
Purity Potential
High (>98%)
Moderate (90-95%)
Very High (>98%)
Moderate (90-95%)
Typical Yield
50-70% (Loss to mother liquor)
70-85%
85-95%
60-80% (Streak loss)
Scalability
Excellent
Good
Good
Poor
Solvent Usage
Low
Low
Moderate
High
Time Investment
High (Cooling/Drying)
Low
Medium
High
Key Risk
Boroxine formation
Protodeboronation
Incomplete hydrolysis
Irreversible adsorption
Decision Matrix: Selecting the Right Protocol
Use this logic flow to determine the optimal purification strategy for your specific substrate.
Figure 3: Strategic decision tree for boronic acid purification.
References
Santucci, L., & Gilman, H. (1958). Journal of the American Chemical Society, 80(8), 1930–1933. (Establishes solvent effects on boronic acid/boroxine equilibrium).
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Mothana, S., Grassot, J.-M., & Hall, D. G. (2010).[4] Multistep Phase-Switch Synthesis by Using Liquid-Liquid Partitioning of Boronic Acids.[3][4] Angewandte Chemie International Edition, 49(16), 2883–2887.[3][4][5] Link
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.[6][7] Chemistry Letters, 41(9), 972-973. Link
Topic: Cross-reactivity studies of 4-Amino-3-chlorophenylboronic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Specificity, Cross-Reactivity, and Perfo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-reactivity studies of 4-Amino-3-chlorophenylboronic acid
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Specificity, Cross-Reactivity, and Performance Profiling
Executive Summary & Rationale
4-Amino-3-chlorophenylboronic acid (4A3CPBA) represents a specialized scaffold in the boronic acid class. Unlike the ubiquitous 3-aminophenylboronic acid (3-APBA) —the industry standard for carbohydrate sensing and affinity chromatography—4A3CPBA introduces a halogen substituent (chlorine) at the meta position relative to the boron center, with an amino group at the para position.
This guide provides a technical framework for evaluating the cross-reactivity of 4A3CPBA. For researchers designing glucose sensors, serine protease inhibitors, or bioconjugation reagents, the addition of the chlorine atom is not merely structural; it fundamentally alters the Lewis acidity (pKa) and steric profile of the molecule.
Why This Comparison Matters:
pKa Tuning: The electron-withdrawing chlorine (-I effect) counteracts the electron-donating amino group (+M effect), potentially shifting the pKa closer to physiological pH (7.4) compared to 4-aminophenylboronic acid.
Selectivity: The steric bulk of the ortho-chloro group (relative to the amine) can restrict rotational freedom, altering binding kinetics with bulky diols (e.g., glycated proteins) versus small sugars (e.g., fructose).
Mechanistic Profile & Chemical Logic
To understand cross-reactivity, one must first understand the binding mechanism. Boronic acids bind reversibly to cis-1,2- or 1,3-diols to form cyclic boronate esters. This equilibrium is pH-dependent and driven by the conversion of the neutral trigonal boron (
The following diagram illustrates the competitive binding landscape (Cross-Reactivity) between the target diol and interfering species.
Caption: The ionization of the boronic acid to the tetrahedral anion is the prerequisite for high-affinity diol binding. Cross-reactivity occurs when K_eq(Interferent) > K_eq(Target).
Comparative Performance Data (Reference Benchmarks)
When evaluating 4A3CPBA, researchers should benchmark against the following standard values. The data below represents typical affinity ranges for phenylboronic acid derivatives determined via the Alizarin Red S (ARS) assay.
Table 1: Comparative Binding Constants (
, ) at pH 7.4
Analyte (Ligand)
3-APBA (Standard)
4A3CPBA (Expected Trend)
Cross-Reactivity Risk
D-Fructose
160 - 200
Higher (due to lower pKa)
High. Fructose is the primary interferent for glucose sensors.
D-Glucose
5 - 10
Marginally Higher
Glucose binding is inherently weak for monoboronic acids.
Lactate
~20
Variable
Alpha-hydroxy acids bind differently; Cl-substitution may sterically hinder this.
Sialic Acid
Moderate
Lower
Sialic acid requires specific geometry; steric bulk of Cl may reduce affinity.
Key Insight: If your application is Glucose Sensing , 4A3CPBA may exhibit higher absolute signal but similar or slightly worse Fructose interference compared to 3-APBA. If your application is Protease Inhibition , the Chlorine atom provides a critical lipophilic contact point that 3-APBA lacks, potentially increasing specificity for hydrophobic pockets in enzymes like Thrombin.
To objectively measure the cross-reactivity of 4A3CPBA, you must perform a Competitive Indicator Displacement Assay . This protocol uses Alizarin Red S (ARS), a catechol dye that fluoresces/changes color upon binding to boronic acid.[1][2]
Protocol: ARS Displacement Assay
Objective: Determine the Binding Constant (
) of 4A3CPBA for target vs. interferents.
Reagents:
Buffer: 0.1 M Phosphate Buffer (PBS) or HEPES, pH 7.4.
Reporter: Alizarin Red S (ARS),
M stock.
Boronic Acid: 4A3CPBA (dissolved in minimal DMSO, diluted to
M).
Analytes: Glucose, Fructose, Lactate (0 to 100 mM range).
Step-by-Step Workflow:
Determine
of ARS-Boronic Acid Complex:
Titrate 4A3CPBA (
mM) into ARS () in buffer.
Monitor Absorbance at 460 nm (decrease) and 510 nm (increase).
Titrate the Interferent (e.g., Fructose) into the mixture.[1]
The interferent displaces ARS, restoring the free dye absorbance/fluorescence.
Calculation: Use the displacement isotherm to calculate
for the analyte.
(Simplified approximation for competitive binding)
Diagram: Experimental Workflow
Caption: Workflow for determining affinity constants. A lower IC50 implies higher cross-reactivity.
Troubleshooting & Optimization
Solubility: 4A3CPBA is less water-soluble than 3-APBA due to the chloro-group. Ensure initial dissolution in DMSO or Methanol before dilution into aqueous buffer.
Oxidation: Aminophenylboronic acids are susceptible to oxidation. Always prepare fresh stock solutions and store under inert gas (Nitrogen/Argon).
pH Sensitivity: If cross-reactivity with Fructose is too high, lower the pH of your assay to 7.0 or 6.8. The lower pKa of 4A3CPBA may allow it to function at this pH where 3-APBA becomes ineffective, giving you a "selectivity window."
References
Springsteen, G., & Wang, B. (2002). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates.[1][3][4] Chemical Communications.
Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols.[2][5][6] Bioorganic & Medicinal Chemistry Letters.
Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: from materials to medicine.[7] Chemical Reviews.
Mulla, H. R., et al. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters.
Executive Summary: Operational Directive Do not dispose of 4-Amino-3-chlorophenylboronic acid down the drain or in general trash. This compound is an organoboron derivative containing a halogenated aniline moiety.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Operational Directive
Do not dispose of 4-Amino-3-chlorophenylboronic acid down the drain or in general trash.
This compound is an organoboron derivative containing a halogenated aniline moiety. It requires specific thermal destruction to safely manage combustion byproducts (boron oxides, nitrogen oxides, and hydrogen chloride). The only compliant disposal method is high-temperature incineration via a licensed hazardous waste facility.
Technical Identity & Hazard Profile
Before initiating disposal, verify the material identity to ensure this protocol applies.
Parameter
Technical Detail
Chemical Name
4-Amino-3-chlorophenylboronic acid (often supplied as pinacol ester)
CAS Number
721960-43-6 (Pinacol Ester) / Check specific SDS for free acid variants
Non-Listed (Not P or U listed). Note: If dissolved in flammable solvents, waste code D001 applies.
Critical Chemical Behavior
Boroxine Formation: Boronic acids can dehydrate to form cyclic trimeric anhydrides (boroxines). This does not change the disposal path but can alter solubility.
Oxidation Sensitivity: The amino (-NH₂) group makes this compound incompatible with strong oxidizing agents. Accidental mixing can trigger exothermic reactions.
Personal Protective Equipment (PPE) Matrix
Treat all waste handling with the same rigor as synthesis.
Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood.
Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double-glove if dissolving in organic solvents.
Ocular: ANSI Z87.1 compliant chemical splash goggles.
Step-by-Step Disposal Protocols
Scenario A: Pure Solid Waste (Expired or Surplus)
Primary Path: Lab Pack for Incineration.
Protocol:
Keep the material in its original glass or chemically resistant plastic container.
Tighten the cap and seal with Parafilm to prevent fugitive dust.
Label the container with a hazardous waste tag: "Hazardous Waste - Solid - Organoboron Compound."
Segregate into a secondary containment bin designated for "Toxic/Irritant Solids."
Scenario B: Reaction Mixtures & Liquid Waste[6]
Primary Path: Solvent Bulking & Incineration.
Protocol:
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (e.g., non-halogenated vs. halogenated).
Dissolution: If the material is in solution, do not precipitate it out. Keep it dissolved.
Bulking: Pour into the appropriate carboy (e.g., "Halogenated Organic Waste" if dissolved in DCM; "Non-Halogenated Organic Waste" if in Acetone/Methanol).
Labeling: List "4-Amino-3-chlorophenylboronic acid" explicitly on the waste manifest. The presence of Boron requires the incinerator facility to manage slag formation (boron oxide glass).
Scenario C: Spills & Contaminated Debris
Protocol:
Containment: Dampen the powder slightly with an inert solvent (like heptane) or water to prevent airborne dust, unless reacting with moisture (boronic acids are generally water-stable but hygroscopic).
Cleanup: Sweep up using a spark-proof dustpan or HEPA vacuum.
Disposal: Place all contaminated wipes, gloves, and debris into a clear heavy-duty plastic bag. Seal and tag as "Hazardous Waste - Debris (Contaminated with Organoborons)."
Waste Segregation & Storage
Proper segregation prevents dangerous chemical reactions in the waste accumulation area.
Incompatible Class
Risk Factor
Action
Strong Oxidizers (e.g., Nitric Acid, Peroxides)
The amino group is reducing; mixing can cause fire/explosion.
STRICTLY SEGREGATE
Strong Bases (e.g., NaOH)
Can form boronate salts, altering solubility.
Segregate unless part of a controlled neutralization.
Water/Moisture
Hygroscopic nature may cause caking, making transfer difficult.
Store in desiccated, tightly sealed containers.
Disposal Decision Matrix (Workflow)
Figure 1: Decision logic for the safe segregation and disposal of 4-Amino-3-chlorophenylboronic acid based on physical state and solvent carrier.
References
Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Amino-3-chlorophenylboronic acid pinacol ester. Retrieved from
Thermo Fisher Scientific. (2020). Safety Data Sheet: Phenylboronic acid derivatives. Retrieved from
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from
Capot Chemical. (2017).[5] MSDS of 4-carbamoyl-3-chlorophenylboronic acid. Retrieved from
Personal protective equipment for handling 4-Amino-3-chlorophenylboronic acid
Part 1: Executive Safety Summary 4-Amino-3-chlorophenylboronic acid is a bifunctional building block used frequently in Suzuki-Miyaura cross-coupling to introduce pharmacophores. While often categorized as a standard int...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary
4-Amino-3-chlorophenylboronic acid is a bifunctional building block used frequently in Suzuki-Miyaura cross-coupling to introduce pharmacophores. While often categorized as a standard intermediate, its specific structural motifs—an oxidizable aniline amine and a hygroscopic boronic acid—demand a nuanced handling protocol beyond generic "white powder" safety.
H302/H312: Harmful if swallowed or in contact with skin (Acute Tox. 4).[5]
Operational Risks:
Protodeboronation: The boronic acid moiety is susceptible to hydrolysis and oxidation, particularly in moist air, degrading the reagent into the corresponding phenol or benzene derivative.
Dust Sensitization: Aromatic amines (anilines) carry a risk of sensitization; inhalation of dust must be strictly prevented.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but to address the specific chemical interaction risks of this compound.
PPE Category
Standard Requirement
Technical Justification & Causality
Hand Protection
Nitrile Gloves (Double Layer) Inner: 4 milOuter: 5-8 mil
Why: Aromatic amines can permeate thin nitrile over time. Double gloving provides a "breakthrough buffer." Protocol: Inspect outer glove immediately if wetted by solvent (e.g., DMSO/MeOH).
Eye Protection
Chemical Safety Goggles (Not just safety glasses)
Why: The fine powder nature creates a high risk of airborne particulates entering the eye gap of standard glasses, leading to severe irritation (H319).
Respiratory
N95 / P95 Respirator (If outside Fume Hood)
Why: H335 (Respiratory Irritation). If weighing outside a hood is unavoidable, a fitted respirator is mandatory to prevent mucosal absorption.
Body Defense
Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves
Why: Cotton absorbs spills; Tyvek sleeves protect the wrist gap between glove and coat, a common exposure point for powders.
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Storage & Stability
Condition: Store at 2–8°C (Refrigerated).
Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible. The container must be tightly sealed to prevent moisture ingress (Hygroscopic).
Validation: Check the solid's appearance. A transition from off-white/beige powder to a sticky, dark gum indicates hydrolysis or oxidation (aniline darkening).
Phase 2: Weighing & Transfer (The Critical Zone)
Location: All weighing must occur inside a certified Chemical Fume Hood or a Vented Balance Enclosure.
Static Control: Use an anti-static gun or ionizer bar if the powder is "fly-away." Boronic acids often carry static charges that disperse dust.
The "Boat-to-Flask" Method:
Tare the weighing boat.
Transfer solid using a spatula (do not pour).
Immediately reseal the stock container.
Transfer solid to the reaction flask via a wide-mouth funnel to prevent neck contamination.
Phase 3: Solubilization
Solvents: Typically soluble in DMSO, Methanol, or DMF.
Exotherm Warning: Dissolution is generally endothermic or neutral, but adding strong bases (common in Suzuki couplings) to the solution can generate heat.
Glove Change: If you spill the solution on your gloves, change them immediately. The solvent acts as a carrier, pulling the dissolved aniline through the nitrile barrier faster than the dry solid would penetrate.
Part 4: Emergency Response Logic
Scenario A: Dry Powder Spill
Isolate: Mark the area.
Dampen: Cover the spill with a paper towel dampened with water (not acetone). This prevents dust cloud formation during cleanup.
Collect: Scoop up the wet slurry into a waste bag.
Clean: Wipe surface with 1% acetic acid (to neutralize amines) followed by soap and water.
Scenario B: Exposure
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The boronic acid is acidic; the amine is basic—neutralization happens on the eye surface, causing heat and irritation.
Skin Contact: Wash with soap and water only.[1] Avoid alcohol-based sanitizers, which increase skin permeability to the chemical.
Part 5: Waste Disposal Strategy
Disposal must follow the chemical structure's dictates. The Chlorine atom mandates a specific waste stream.
Waste Stream
Classification
Reasoning
Solid Waste
Hazardous Solid (Toxic/Irritant)
Contaminated weighing boats, paper towels, and PPE.
Liquid Waste
Halogenated Organic
Critical: Do NOT mix with non-halogenated solvents. The Cl atom on the phenyl ring classifies this as halogenated waste, which is incinerated at higher temperatures to prevent dioxin formation.
Aqueous Waste
Toxic Aqueous
If extraction is performed, the aqueous layer contains boronic acid residues and must not go down the drain.
Part 6: Safe Handling Decision Tree
Caption: Decision logic for PPE selection based on physical state and engineering controls.
References
Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Amino-3-chlorophenylboronic acid, pinacol ester. Retrieved from
Sigma-Aldrich. (n.d.). Product Specification: 4-Amino-3-chlorophenylboronic acid pinacol ester. Retrieved from
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: (4-Amino-3-chlorophenyl)boronic acid.[6][7][8] Retrieved from
University of Illinois Urbana-Champaign. (2023). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from